molecular formula C11H8INO B1396873 3-Iodo-2-phenoxypyridine CAS No. 754214-57-8

3-Iodo-2-phenoxypyridine

Cat. No.: B1396873
CAS No.: 754214-57-8
M. Wt: 297.09 g/mol
InChI Key: JVVIVAQZNSROHX-UHFFFAOYSA-N
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Description

3-Iodo-2-phenoxypyridine is a useful research compound. Its molecular formula is C11H8INO and its molecular weight is 297.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVIVAQZNSROHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of 3-Iodo-2-phenoxypyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Iodo-2-phenoxypyridine

This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic importance lies in the unique arrangement of its functional components: a pyridine core, which is a prevalent scaffold in numerous pharmaceuticals; a phenoxy group, which can modulate pharmacological properties; and a synthetically versatile iodine substituent. The carbon-iodine bond at the 3-position serves as a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the precise introduction of diverse molecular fragments. This capability is crucial for generating libraries of complex molecules in drug discovery programs, particularly in the development of kinase inhibitors, antivirals, and agents targeting neurological disorders.[1][2][3] This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical methods required for its unambiguous characterization.

Part 1: A Validated Two-Step Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step sequence: first, the formation of the diaryl ether linkage to create the 2-phenoxypyridine core, followed by the regioselective iodination at the C-3 position. This strategy allows for controlled construction and purification at each stage.

Step 1: Synthesis of 2-Phenoxypyridine via Ullmann Condensation

The formation of the C-O bond between the pyridine ring and the phenol is classically achieved through an Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction is a time-tested and reliable method for constructing diaryl ethers.[4][5]

Mechanistic Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[5] Initially, a copper(I) salt reacts with the phenoxide (generated in situ by a base) to form a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the 2-halopyridine. The resulting aryl-Cu(III) complex subsequently undergoes reductive elimination to form the 2-phenoxypyridine product and regenerate the active Cu(I) catalyst.[5]

Experimental Choices & Causality:

  • Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst. Its role is to facilitate the coupling of the aryl halide and the phenoxide, which would otherwise require extremely harsh conditions.[6]

  • Starting Materials: 2-Bromopyridine is often preferred over 2-chloropyridine due to the greater reactivity of the C-Br bond in the oxidative addition step.[4]

  • Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.

  • Solvent: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure all reactants remain in solution at the required high temperatures and to help stabilize the charged intermediates in the catalytic cycle.[4]

  • Temperature: The reaction generally requires elevated temperatures (120-160 °C) to overcome the activation energy of the oxidative addition step.[4][7]

Step 2: Regioselective Iodination of 2-Phenoxypyridine

With the 2-phenoxypyridine scaffold in hand, the next critical step is the introduction of iodine at the 3-position. Direct C-H iodination is an efficient method that avoids the need for pre-functionalized substrates.[8][9]

Mechanistic Rationale: The iodination of the pyridine ring is an electrophilic aromatic substitution reaction. The phenoxy group at the C-2 position is an ortho-, para-directing group. However, in the pyridine ring, the nitrogen atom is strongly deactivating, making the ring electron-deficient. The C-3 and C-5 positions are the most electron-rich and thus most susceptible to electrophilic attack. The steric hindrance from the adjacent phenoxy group at C-2 favors substitution at the C-3 position.

Experimental Choices & Causality:

  • Iodinating Agent: A common and effective reagent system for this transformation is molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant, such as tert-butyl hydroperoxide (TBHP) or periodic acid (HIO₄), generates a more potent electrophilic iodine species (I⁺ equivalent) in situ, which is necessary to react with the relatively electron-poor pyridine ring.[8] N-Iodosuccinimide (NIS) is another excellent choice, serving as a source of electrophilic iodine in a more controlled manner.[10]

  • Solvent: Acetic acid or sulfuric acid can serve as both a solvent and a catalyst, protonating the pyridine nitrogen to further modulate its reactivity and promoting the generation of the electrophilic iodine species.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Electrophilic Iodination SM1 2-Bromopyridine + Phenol Reagents1 CuI (cat.) K₂CO₃ (base) DMF (solvent) SM1->Reagents1 1. Cond1 Heat (140°C) Reagents1->Cond1 2. Prod1 2-Phenoxypyridine Cond1->Prod1 3. Workup & Purification Reagents2 I₂ + Oxidant (e.g., TBHP) or NIS Acetic Acid (solvent) Prod1->Reagents2 4. Cond2 Heat (80°C) Reagents2->Cond2 5. Prod2 This compound Cond2->Prod2 6. Workup & Purification

Caption: A two-step workflow for the synthesis of this compound.

Part 2: Experimental Protocols

The following protocols are illustrative and should be performed with appropriate safety precautions in a fume hood.

Protocol 1: Synthesis of 2-Phenoxypyridine
  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium carbonate (1.5 eq.), copper(I) iodide (0.1 eq.), and phenol (1.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMF as the solvent, followed by 2-bromopyridine (1.2 eq.).

  • Heat the reaction mixture to 140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenoxypyridine as a pure compound.[11]

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve 2-phenoxypyridine (1.0 eq.) in glacial acetic acid.

  • Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in portions.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Basify the solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel) to yield this compound.

Part 3: Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of spectroscopic and chromatographic techniques provides a self-validating system.

Spectroscopic & Chromatographic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number of different types of protons and their connectivity. The spectrum of this compound is expected to show distinct signals for the pyridine and phenyl protons in the aromatic region (approx. 6.8-8.2 ppm). The coupling patterns (dd, t, d) will be diagnostic for the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule. The carbon atom attached to the iodine (C-3) will show a characteristic downfield shift.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is typically used to determine the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reactions and to determine the appropriate solvent system for column chromatography. The final product should appear as a single spot, indicating its purity.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound (C₁₁H₈INO).

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)~8.1-8.2 ppm (dd, 1H, Py-H6), ~7.8-7.9 ppm (dd, 1H, Py-H4), ~7.3-7.5 ppm (m, 2H, Ph-H), ~7.1-7.2 ppm (m, 1H, Ph-H), ~7.0-7.1 ppm (m, 2H, Ph-H), ~6.8-6.9 ppm (dd, 1H, Py-H5)
¹³C NMR Chemical Shift (δ)~160-162 (C-O), ~153-155 (C-OAr), ~148-150 (Py-C6), ~144-146 (Py-C4), ~129-130 (Ph-C), ~124-126 (Ph-C), ~121-123 (Ph-C), ~118-120 (Py-C5), ~90-92 (C-I)
HRMS (ESI) m/z [M+H]⁺Calculated: 297.9723; Found: 297.9720 ± 0.0005
Appearance Physical StateOff-white to pale yellow solid

Note: NMR chemical shifts are estimates based on analogous structures and may vary depending on the solvent and spectrometer frequency.

Characterization_Workflow Start Purified Solid Product TLC Purity Check: Thin Layer Chromatography (TLC) Start->TLC NMR Structure Elucidation: ¹H & ¹³C NMR Spectroscopy Start->NMR MS Molecular Weight & Formula: High-Resolution Mass Spectrometry (HRMS) Start->MS Data_Analysis Data Analysis & Comparison to Expected Values TLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final Confirmed Structure & Purity of This compound Data_Analysis->Final

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This guide outlines a logical and field-proven approach to the synthesis and characterization of this compound. The two-step synthesis, employing an Ullmann condensation followed by a regioselective C-H iodination, offers an efficient route to this valuable synthetic intermediate. The detailed characterization workflow provides a robust system for validating the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and materials science. By understanding the causality behind the chosen reagents and conditions, researchers can effectively troubleshoot and adapt these methods for their specific research needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Iodo-2-phenoxypyridine, a molecule of significant interest for synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document serves as a predictive framework and a practical guide for researchers. It outlines robust methodologies for the synthesis and thorough characterization of the molecule, grounding its potential applications in the established utility of the phenoxypyridine and iodopyridine scaffolds.

Introduction and Strategic Importance

This compound is a halogenated aromatic ether featuring a pyridine ring substituted with both a phenoxy group at the 2-position and an iodine atom at the 3-position. This unique arrangement of functional groups imparts a combination of steric and electronic properties that make it a highly valuable, albeit under-characterized, building block.

The phenoxypyridine core is a recognized scaffold in medicinal chemistry, appearing in molecules developed as protoporphyrinogen IX oxidase (PPO) inhibitors and P2Y1 antagonists for potential antithrombotic therapies.[1][2] The pyridine ring itself is a cornerstone of drug design, present in numerous FDA-approved pharmaceuticals.[3] Furthermore, the presence of an iodine atom at the 3-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the strategic introduction of diverse molecular fragments, making this compound a versatile intermediate for constructing complex molecular architectures in drug discovery and materials science.

This guide will first present the predicted core physicochemical properties and then detail a systematic workflow for their empirical validation.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to understand its basic physical and chemical attributes. The following properties for this compound are calculated based on its structure or inferred from data on analogous compounds like 2-phenoxypyridine and 3-iodopyridine.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Table of Predicted Physicochemical Properties
PropertyPredicted Value / InformationRationale / Source
IUPAC Name This compoundStandard nomenclature
Molecular Formula C₁₁H₈INODerived from structure
Molecular Weight 297.09 g/mol Calculated from formula
Exact Mass 296.9651 g/mol Calculated for most abundant isotopes
Appearance White to off-white or pale yellow solidBased on analogs like 2-phenoxypyridine (white solid) and 3-iodopyridine (crystalline powder).[7]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, DMSO, Acetone). Poorly soluble in water.The large, nonpolar aromatic structure suggests lipophilicity.
Predicted pKa ~2.5 - 3.5 (for the pyridinium ion)The pKa of pyridine is 5.23.[8] The electron-withdrawing nature of the phenoxy and iodo substituents is expected to decrease the basicity of the pyridine nitrogen.[9][10]
Predicted LogP ~3.5 - 4.0Calculated based on the contributions of the iodopyridine and phenoxy groups.
Melting Point Not available. Expected to be a solid at room temperature.2-phenoxypyridine has a melting point of 46-48 °C.[7] The addition of a heavy iodine atom will likely increase the melting point due to stronger intermolecular forces.
Boiling Point Not available. Expected to be >300 °C at atmospheric pressure.2-phenoxypyridine has a boiling point of ~277 °C.[7] The iodo-substituted analog will have a higher boiling point.

Proposed Synthesis and Characterization Workflow

As this compound is not widely commercially available, a researcher's first task is synthesis, followed by rigorous characterization to confirm its identity, purity, and properties.

Workflow Diagram

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2,3-Dihalopyridine, Phenol) reaction Nucleophilic Aromatic Substitution (SNAr) or Cu-Catalyzed Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Isolated Product: This compound purification->product nmr Structural Elucidation (1H, 13C NMR) product->nmr ms Identity Confirmation (HRMS) product->ms ir Functional Groups (FTIR) product->ir hplc Purity Assessment (RP-HPLC) product->hplc thermal Thermal Properties (DSC/TGA, MP) product->thermal Suzuki_Coupling reactant1 This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->conditions reactant2 R-B(OH)₂ (Aryl/Alkyl Boronic Acid) reactant2->conditions plus + plus->conditions product 3-R-2-phenoxypyridine (New C-C Bond) conditions->product

References

An In-depth Technical Guide to 3-Iodo-2-phenoxypyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Iodo-2-phenoxypyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a potentially novel or less-common research chemical, its structure suggests it as a valuable scaffold for the development of new therapeutic agents. This guide will cover its molecular structure, a proposed synthetic pathway, predicted physicochemical properties, and potential applications in drug discovery, all grounded in established chemical principles and data from closely related analogues.

Molecular Structure and Identification

This compound is a substituted pyridine derivative. Its structure consists of a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. An iodine atom is substituted at the 3-position of the pyridine ring, and a phenoxy group (-O-Ph) is attached at the 2-position.

Molecular Formula: C₁₁H₈INO

Molecular Weight: 297.09 g/mol

IUPAC Name: this compound

The presence of the electron-rich phenoxy group, the versatile iodine atom, and the polar pyridine core imparts a unique combination of electronic and steric properties to the molecule, making it an attractive building block in organic synthesis.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned in a two-step process. The first step involves the formation of the 2-phenoxypyridine intermediate via a copper-catalyzed Ullmann condensation. The second step is the regioselective iodination of the 2-phenoxypyridine at the 3-position.

Step 1: Synthesis of 2-Phenoxypyridine via Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of aryl ethers, involving the coupling of an aryl halide with an alcohol in the presence of a copper catalyst.[1] In this proposed synthesis, 2-chloropyridine is reacted with phenol.

Reaction:

2-Chloropyridine + Phenol --(CuI, Base)--> 2-Phenoxypyridine

Experimental Protocol:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (CuI, 0.1 eq.), 2-chloropyridine (1.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add phenol (1.2 eq.) and a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-phenoxypyridine.

G start Start reagents Combine 2-Chloropyridine, Phenol, CuI, and K₂CO₃ in DMF start->reagents reaction Heat to 120-140 °C (12-24h) reagents->reaction workup Cool, add H₂O, and extract with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product 2-Phenoxypyridine purification->product

Caption: Workflow for the synthesis of 2-phenoxypyridine.

Step 2: Regioselective Iodination of 2-Phenoxypyridine

The second step involves the electrophilic iodination of the 2-phenoxypyridine intermediate. The phenoxy group at the 2-position is an ortho-, para-director. However, due to steric hindrance at the ortho positions of the phenoxy group and the electronic properties of the pyridine ring, iodination is expected to occur regioselectively at the electron-rich 3-position of the pyridine ring. A common method for iodination of such activated aromatic systems is the use of N-iodosuccinimide (NIS) in an appropriate solvent.

Reaction:

2-Phenoxypyridine + N-Iodosuccinimide (NIS) --> this compound

Experimental Protocol:

  • Dissolve 2-phenoxypyridine (1.0 eq.) in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).

  • Add N-iodosuccinimide (NIS, 1.1 eq.) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield this compound.

G start Start: 2-Phenoxypyridine reagents Dissolve in Acetonitrile and add N-Iodosuccinimide (NIS) start->reagents reaction Stir at Room Temperature (4-12h) reagents->reaction workup Quench with Na₂S₂O₃ (aq) and extract reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the iodination of 2-phenoxypyridine.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the known properties of its constituent parts, 3-iodopyridine and 2-phenoxypyridine.

PropertyPredicted ValueRationale/Reference
Appearance White to off-white or pale yellow solidBased on the appearance of similar substituted pyridines.
Melting Point (°C) 80 - 100Higher than 3-iodopyridine (53-56 °C) due to increased molecular weight and size.[2]
Boiling Point (°C) > 300Expected to be significantly higher than 3-iodopyridine (191-195 °C) due to the large phenoxy group.[2]
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMF, DMSO). Insoluble in water.The large aromatic structure suggests good solubility in organic solvents and poor solubility in water.
pKa ~ 2-3The electron-withdrawing iodine and phenoxy group are expected to decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2).

Potential Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of novel therapeutics due to the versatile reactivity of the iodine atom and the proven biological relevance of the phenoxypyridine core.

  • Cross-Coupling Reactions: The iodine atom at the 3-position serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

  • Bioisosteric Replacement: The phenoxy group can act as a bioisostere for other aromatic or heteroaromatic rings, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Therapeutic Areas:

    • Oncology: Many kinase inhibitors feature a pyridine or similar heterocyclic core. The this compound scaffold could be elaborated to target various kinases implicated in cancer progression.

    • Neuroscience: Substituted pyridines are prevalent in drugs targeting the central nervous system.[3] The lipophilicity of the phenoxy group may aid in crossing the blood-brain barrier.

    • Anti-inflammatory and Antiviral Agents: The pyridine ring is a common motif in anti-inflammatory and antiviral drugs.[4]

G scaffold This compound Scaffold suzuki Suzuki Coupling (C-C bond formation) scaffold->suzuki sonogashira Sonogashira Coupling (C-C bond formation) scaffold->sonogashira buchwald Buchwald-Hartwig (C-N, C-O bond formation) scaffold->buchwald library Diverse Chemical Library suzuki->library sonogashira->library buchwald->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead drug Drug Candidate lead->drug

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As a novel research chemical, the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Although not yet commercially widespread, its synthesis is achievable through established methodologies. The presence of a reactive iodine handle and a biologically relevant phenoxypyridine core makes it an attractive scaffold for the development of new drug candidates targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

Introduction: The Utility of 3-Iodo-2-phenoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-2-phenoxypyridine

This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The pyridine scaffold is a privileged structure in drug design, present in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding, improve aqueous solubility, and act as a bioisostere for other aromatic rings.[1][2][3] The unique arrangement of the iodo and phenoxy substituents on the pyridine core of this specific molecule offers chemists a valuable intermediate for constructing more complex molecular architectures through reactions like cross-coupling, which are fundamental to modern drug discovery.[4][5]

However, the successful application of any chemical intermediate is critically dependent on a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. Solubility dictates the choice of reaction solvents and conditions, and is a key determinant of a final compound's potential bioavailability.[6] Stability determines appropriate storage conditions, shelf-life, and potential degradation pathways that could lead to impurities in a synthetic route or final product.[7][][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of this compound. While direct, quantitative data for this specific intermediate is not extensively published, this document synthesizes established principles of pyridine chemistry and standard industry protocols to provide a robust methodology for its empirical determination. We will explore the theoretical underpinnings of its expected behavior and provide detailed, actionable protocols for its characterization in the laboratory.

Part 1: Solubility Profile of this compound

The solubility of a molecule is governed by the principle of "like dissolves like," where the polarity of the solute and solvent are the primary determinants. The structure of this compound—comprising a polar pyridine ring, a bulky, non-polar phenoxy group, and a large, polarizable iodine atom—suggests a nuanced solubility profile. It is predicted to be more soluble in common organic solvents than in water. The phenoxy and iodo groups likely increase its lipophilicity compared to unsubstituted pyridine.

To move from prediction to empirical data, two distinct types of solubility must be considered: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by crashing a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput measurement often used in early drug discovery for rapid screening.[10][11][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where the concentration of the dissolved compound is in equilibrium with its solid state. This is a more time-intensive but accurate measure, crucial for later-stage development and formulation.[13][14][15]

Experimental Determination of Solubility

The following protocols provide a framework for systematically measuring the solubility of this compound.

G cluster_0 Kinetic Solubility (High-Throughput Screening) cluster_1 Thermodynamic Solubility (Equilibrium Measurement) A Prepare 10 mM stock solution in 100% DMSO B Dispense stock into 96-well plate A->B C Add aqueous buffer (e.g., PBS) to create supersaturated solution B->C D Incubate (e.g., 2 hours at 25°C) with shaking C->D E Measure turbidity via nephelometry or UV absorbance after filtration/centrifugation D->E F Calculate apparent solubility E->F End End F->End G Add excess solid compound to solvent of interest H Agitate at constant temperature (e.g., 24 hours at 25°C) to reach equilibrium G->H I Separate solid from solution (filtration or centrifugation) H->I J Quantify concentration of dissolved compound in the supernatant via HPLC-UV I->J K Determine equilibrium solubility J->K K->End Start Start Decision Early or Late Stage Project? Start->Decision Decision->A Early Stage Decision->G Late Stage / Formulation

Caption: Workflow for determining kinetic and thermodynamic solubility.

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Incubation Mixture: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL matrix tubes. This creates a 1:50 dilution.

  • Equilibration: Place the tubes in a thermomixer and incubate at 25°C with shaking (e.g., 850 rpm) for 2 hours.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Alternatively, filter the solution using a solubility filter plate.

  • Quantification:

    • Carefully transfer an aliquot of the clear supernatant.

    • Prepare a calibration curve using known concentrations of the compound.

    • Analyze the supernatant by a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[12]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS, ethanol, acetonitrile, etc.) to the vial.

  • Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Filter the suspension through a 0.22 µm syringe filter to remove all undissolved solid. The first few drops of the filtrate should be discarded to avoid adsorption effects.

  • Quantification:

    • Prepare a calibration curve of the compound in the chosen solvent.

    • Dilute the filtrate with a known factor to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted filtrate using a validated HPLC-UV method to determine the concentration.[15]

Data Presentation: Solubility Profile

Experimental results should be recorded in a structured table to allow for easy comparison across various solvents.

Solvent Solvent Type Temperature (°C) Measured Solubility (µg/mL) Method
WaterPolar Protic25[Experimental Data]Thermodynamic
PBS (pH 7.4)Aqueous Buffer25[Experimental Data]Kinetic/Thermo
EthanolPolar Protic25[Experimental Data]Thermodynamic
MethanolPolar Protic25[Experimental Data]Thermodynamic
AcetonitrilePolar Aprotic25[Experimental Data]Thermodynamic
DichloromethaneHalogenated25[Experimental Data]Thermodynamic
TolueneNon-Polar Aromatic25[Experimental Data]Thermodynamic
HexanesNon-Polar Aliphatic25[Experimental Data]Thermodynamic

Part 2: Chemical Stability Assessment

Assessing the chemical stability of an intermediate like this compound is crucial for defining storage conditions, anticipating potential incompatibilities, and ensuring the purity of subsequent synthetic steps.[7][] Stability testing involves subjecting the compound to a range of environmental conditions to identify potential degradation pathways and products.[9]

Forced degradation (or stress testing) is an essential component of this assessment. It involves deliberately exposing the compound to conditions more severe than those expected during storage, such as high heat, humidity, and exposure to acid, base, and oxidizing agents.[16][17] The goal is to rapidly identify likely degradation products and develop a stability-indicating analytical method capable of separating the parent compound from all its degradants.[16][17]

Potential Degradation Pathways

Based on its chemical structure, several degradation pathways for this compound can be hypothesized:

  • Hydrolysis: Cleavage of the ether linkage under strong acidic or basic conditions.

  • Dehalogenation: Reductive or nucleophilic displacement of the iodine atom, particularly in the presence of light or certain reagents.

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming an N-oxide, especially in the presence of oxidizing agents like hydrogen peroxide.[18]

  • Ring Opening/Modification: Under extreme pH and temperature conditions, the pyridine ring itself may undergo degradation.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent This compound P1 2-Phenoxypyridin-3-ol (Ether Cleavage) P2 2-Phenoxypyridine (De-iodination) P3 This compound-N-oxide (N-Oxidation) P4 Other Ring-Modified Products Acid Acidic Hydrolysis (e.g., HCl) Acid->P1 Major Pathway Base Basic Hydrolysis (e.g., NaOH) Base->P1 Possible Oxidation Oxidation (e.g., H2O2) Oxidation->P3 Major Pathway Light Photolysis (UV/Vis Light) Light->P2 Possible Heat Thermal Stress Heat->P4 Possible

Caption: Hypothesized degradation pathways for this compound.

Protocol 3: Forced Degradation Study

This protocol outlines a systematic approach to stress testing. The goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without complete destruction of the molecule.[19] A stability-indicating HPLC method must be developed and used for analysis.

  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water, that ensures solubility under all test conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool and neutralize with 0.1 M NaOH.[17]

    • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time. After incubation, cool and neutralize with 0.1 M HCl.[17]

    • Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store the drug solution (and a sample of the solid powder) in an oven at an elevated temperature (e.g., 80°C) for a specified duration.

    • Photolytic Degradation: Expose the drug solution to a photostability chamber with a combined UV/Vis light source (ICH Q1B conditions) for a defined period. A dark control sample should be stored under the same conditions but shielded from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute as necessary and analyze using a stability-indicating HPLC-UV/PDA method. The method must be validated for specificity to ensure that the parent peak is resolved from all degradation products and other impurities.

    • Use a Photodiode Array (PDA) detector to assess peak purity of the parent compound.

    • Calculate the percentage of the remaining parent compound and the relative percentage of each degradation product formed. Mass balance should be assessed to account for all material.[19]

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for its effective and reliable use in a drug development pipeline. This guide provides the strategic framework and detailed experimental protocols necessary for any research scientist to generate this critical data. By systematically applying the methodologies for determining kinetic and thermodynamic solubility, and by conducting robust forced degradation studies, researchers can establish a complete physicochemical profile. This data will inform solvent selection for synthesis and purification, guide the development of preclinical formulations, and ensure the long-term integrity and purity of this valuable chemical intermediate.

References

Navigating the Synthesis and Application of 3-Iodo-2-phenoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Niche Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine core remains a cornerstone of innovation. Its derivatives are integral to a vast array of pharmaceuticals and functional materials.[1] This guide delves into the specifics of a lesser-explored derivative, 3-Iodo-2-phenoxypyridine. While not as readily available as some of its counterparts, its unique trifunctional nature—a pyridine ring, a phenoxy group, and an iodine atom—presents a compelling scaffold for the development of novel molecules. The strategic placement of the iodine at the 3-position opens up a wealth of possibilities for post-synthetic modification via cross-coupling reactions, making it a valuable, albeit challenging, target for researchers.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. Recognizing the current commercial scarcity of this specific molecule, we will focus on a practical, field-proven approach to its synthesis from readily available starting materials. We will explore its predicted reactivity, potential applications based on structurally related compounds, and provide a thorough, albeit inferred, safety and handling protocol.

Physicochemical Properties: An Inferred Profile

Due to the limited availability of experimental data for this compound, the following physicochemical properties are predicted based on the known properties of its constituent parts, 2-phenoxypyridine and 3-iodopyridine. These values should be considered estimates and require experimental verification.

PropertyPredicted ValueSource of Inference
Molecular Formula C₁₁H₈INO-
Molecular Weight 297.09 g/mol -
Appearance Likely a solid at room temperatureBased on 3-iodopyridine
Melting Point Estimated between 50-70 °C3-iodopyridine m.p. is 53-56 °C
Boiling Point > 274 °C (at 760 mmHg)2-phenoxypyridine b.p. is 274.4 °C[3]
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, acetonitrile)General solubility of similar organic compounds

Commercial Availability: A Note on Sourcing

As of the writing of this guide, this compound is not listed as a stock item by major chemical suppliers. Researchers will likely need to undertake its synthesis in-house. However, the necessary starting materials are commercially available.

Table of Representative Suppliers for Starting Materials:

Starting MaterialRepresentative Suppliers
2-PhenoxypyridineSigma-Aldrich, Oakwood Chemical, Thermo Fisher Scientific
N-Iodosuccinimide (NIS)Sigma-Aldrich, Apollo Scientific, Iofina, Calibre Chemicals[4][5][6]

Proposed Synthesis and Methodology: A Practical Approach

The synthesis of this compound can be approached as a two-step process: first, the synthesis of the 2-phenoxypyridine precursor, followed by the regioselective iodination at the 3-position of the pyridine ring.

Part 1: Synthesis of 2-Phenoxypyridine

Several methods exist for the synthesis of 2-phenoxypyridine.[7][8][9][10] A common and effective method involves the reaction of pyridin-2(1H)-one with an in-situ generated aryne.[7][8][9][10]

Part 2: Regioselective Iodination of 2-Phenoxypyridine

The introduction of an iodine atom at the 3-position of the pyridine ring can be achieved through various methods. Direct C-H iodination presents an attractive and atom-economical approach. A radical-based C-H iodination protocol has been shown to be effective for the C3-selective iodination of pyridines.[11][12][13]

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Phenoxypyridine (Based on aryne chemistry)[7][8][9][10]

  • To a stirred solution of pyridin-2(1H)-one (1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.) in anhydrous acetonitrile, add cesium fluoride (3.0 equiv.) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • To the resulting residue, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenoxypyridine.

Step 2: C3-Iodination of 2-Phenoxypyridine (Proposed radical-based method)[11]

  • In a reaction vessel, combine 2-phenoxypyridine (1.0 equiv.), N-Iodosuccinimide (NIS) (1.5 equiv.), and a suitable radical initiator (e.g., AIBN, catalytic amount) in a degassed solvent such as acetonitrile or dichloroethane.

  • Heat the reaction mixture at a suitable temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield this compound.

Visualization of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of 2-Phenoxypyridine cluster_1 Step 2: C3-Iodination Pyridin-2(1H)-one Pyridin-2(1H)-one Reaction1 Aryne Formation & Reaction with Pyridinone Pyridin-2(1H)-one->Reaction1 Aryne Precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate Aryne Precursor->Reaction1 CsF, MeCN 2-Phenoxypyridine 2-Phenoxypyridine Reaction1->2-Phenoxypyridine 2-Phenoxypyridine_start 2-Phenoxypyridine Reaction2 Radical Iodination 2-Phenoxypyridine_start->Reaction2 NIS N-Iodosuccinimide (NIS) NIS->Reaction2 Radical Initiator, Heat This compound This compound Reaction2->this compound G This compound This compound Pyridine_Core Pyridine Core This compound->Pyridine_Core Phenoxy_Group Phenoxy Group This compound->Phenoxy_Group Iodine_Atom Iodine at C3 This compound->Iodine_Atom Bioactivity Biological Activity Pyridine_Core->Bioactivity Scaffold for Drug Design Material_Properties Material Properties Pyridine_Core->Material_Properties Rigid Aromatic Structure Phenoxy_Group->Bioactivity Modulates Pharmacokinetics Phenoxy_Group->Material_Properties Influences Electronic Properties Iodine_Atom->Bioactivity Handle for SAR Studies Iodine_Atom->Material_Properties Enables Polymerization & Functionalization

References

An In-depth Technical Guide to the Safety and Handling of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 3-Iodo-2-phenoxypyridine. As a halogenated aromatic pyridine, this compound is a valuable intermediate in medicinal chemistry and organic synthesis. However, its chemical structure necessitates a rigorous approach to safety to mitigate potential risks. This document moves beyond mere procedural lists to explain the rationale behind each recommendation, ensuring a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

This compound is classified with several hazards that demand careful management. A thorough understanding of these risks is the foundation of safe laboratory practice.

1.1 GHS Hazard Classifications

Based on available Safety Data Sheets (SDS), this compound is consistently classified with the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H335), Respiratory System: May cause respiratory irritation.[1]

  • Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed.[2]

Some suppliers also include a warning for potential carcinogenicity (Category 2, H351), indicating it is suspected of causing cancer.[2] This classification, while not universally listed, warrants a conservative approach, treating the compound with the precautions appropriate for a potential carcinogen.

1.2 Causality of Hazards

The irritant nature of this compound can be attributed to its structure. The pyridine ring, a bioisostere of benzene, can interact with biological macromolecules. The presence of a halogen (iodine) and a phenoxy group can modulate its reactivity and lipophilicity, potentially enhancing its ability to penetrate skin and mucous membranes, leading to irritation. The risk of respiratory irritation underscores the necessity of avoiding inhalation of the solid dust or any vapors.

Physicochemical and Toxicological Data Summary

A clear understanding of the compound's properties is essential for safe handling and experimental design.

PropertyValueSource
Molecular Formula C₁₁H₈INOPubChem
Molecular Weight 297.09 g/mol PubChem
Appearance Off-white to yellow or brown solid/powderVarious Suppliers
Melting Point 53 - 56 °C / 127.4 - 132.8 °FFisher Scientific[3]
GHS Pictograms Irritant (Exclamation Mark), Health HazardSigma-Aldrich
Hazard Statements H302, H315, H319, H335, H351Sigma-Aldrich
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338Sigma-Aldrich
Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is critical.

3.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[4] This is the primary method to prevent respiratory exposure to its dust or potential vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5][6]

3.2 Personal Protective Equipment (PPE): The Essential Barrier

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5] Given the "Causes serious eye irritation" classification, a face shield should be worn in conjunction with goggles whenever there is a significant risk of splashing, such as during solution transfers or reaction workups.[7]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are required.[5] A double-gloving strategy can provide additional protection during prolonged procedures. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[4]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure cuffs are snug to prevent accidental contact with the skin.

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. This should only be a last resort after all engineering control options have been exhausted.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is non-negotiable for ensuring laboratory safety and regulatory compliance.

4.1 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels.

  • Weighing and Transfer:

    • Don personal protective equipment (PPE) as outlined in Section 3.2.

    • Conduct the weighing of the solid compound within the fume hood to contain any dust.

    • Use a dedicated spatula for this chemical.

    • If transferring the compound into a solvent, add the solvent to the reaction vessel first, then slowly add the solid to minimize dust generation.

  • Reaction Monitoring: Keep the reaction vessel closed and under an inert atmosphere if required by the chemistry. All sampling or monitoring should be done with care to minimize exposure.

  • Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.[8]

4.2 Storage Requirements

  • Store this compound in a tightly sealed, clearly labeled container.[4]

  • Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[4][9]

  • The storage location should be a locked cabinet or area with restricted access.

4.3 Waste Disposal

  • All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), must be disposed of as hazardous chemical waste.

  • Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

5.1 Workflow for Emergency Response

EmergencyResponse start Exposure Event Occurs assess Assess Situation (Self vs. Others) start->assess self_help Self-Aid Possible? assess->self_help assist Alert Others & Request Assistance self_help->assist No skin Skin Contact self_help->skin Yes eye Eye Contact self_help->eye Yes inhalation Inhalation self_help->inhalation Yes assist->skin assist->eye assist->inhalation flush_skin Remove contaminated clothing. Flush with soap & water for 15+ min. skin->flush_skin flush_eye Use eyewash station. Flush for 15+ min, holding eyelids open. eye->flush_eye fresh_air Move to fresh air immediately. inhalation->fresh_air medical Seek Immediate Medical Attention Bring SDS. flush_skin->medical flush_eye->medical fresh_air->medical report Report Incident to Supervisor/EHS medical->report

Caption: Emergency response workflow for exposure to this compound.

5.2 Specific First-Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[7][8][10] Remove contact lenses if present and easy to do.[10][11] Seek immediate medical attention regardless of the apparent severity.[7][10][11]

  • Skin Contact: Promptly remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes.[7][12] If irritation persists, seek medical attention.[8] For large-area contact, use an emergency safety shower.[7][8]

  • Inhalation: Move the affected person to fresh air immediately.[3][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Call a physician or poison control center immediately.[3][8]

References

potential biological activity of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of 3-Iodo-2-phenoxypyridine

Abstract

This compound is a halogenated aromatic compound whose biological activities have not been extensively reported in the scientific literature. However, its structural components—the phenoxypyridine core and the iodine substituent—are present in numerous molecules with well-documented pharmacological and biological properties. This guide synthesizes information from related compounds to build a scientifically-grounded hypothesis on the potential biological activities of this compound. We will explore its potential as an anticancer agent, with a focus on kinase inhibition, its prospects as an antiviral compound, and its possible applications in agrochemicals. This document is intended for researchers in drug discovery and development, offering a roadmap for the initial exploration of this promising chemical scaffold.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutic agents and agrochemicals often begins with the synthesis and evaluation of new chemical entities. This compound presents an intriguing case. While direct studies on this molecule are scarce, its constituent parts are well-established pharmacophores.

  • The Phenoxypyridine Scaffold: This motif is a bioisostere of diaryl ethers and is found in a variety of bioactive molecules. The replacement of a benzene ring with a pyridine ring can enhance π-π stacking interactions with biological targets, improve solubility, and modulate bioavailability[1]. Phenoxypyridine derivatives have demonstrated a wide array of biological activities, including herbicidal, fungicidal, and insecticidal properties in the agrochemical sector[1][2].

  • The Pyridine Ring: As a fundamental heterocyclic scaffold, pyridine is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a vast range of biological activities, including anticancer and anti-inflammatory effects[3][4][5]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to many biological targets, such as the hinge region of protein kinases[3].

  • The Iodine Substituent: Halogenation, particularly with iodine, is a common strategy in drug design. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Furthermore, the carbon-iodine bond is relatively weak, making it a useful synthetic handle for further molecular elaboration through cross-coupling reactions[6]. Iodinated compounds have also been investigated for their intrinsic biological activities, notably as antiviral agents[7][8].

Given these precedents, it is reasonable to hypothesize that this compound could serve as a valuable lead compound or a versatile intermediate for the synthesis of novel bioactive molecules. This guide will now delve into the potential therapeutic and agrochemical applications of this compound, supported by data from structurally related molecules.

Synthesis and Chemical Properties

While a specific, optimized synthesis for this compound is not widely published, a plausible synthetic route can be devised based on standard organic chemistry principles. A likely approach would be a nucleophilic aromatic substitution reaction between 3-iodo-2-chloropyridine (or another suitable 2-halopyridine) and phenol in the presence of a base.

Alternatively, one could envision the iodination of 2-phenoxypyridine. However, controlling the regioselectivity of this reaction could be challenging. The reactivity of the C-I bond in this compound makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the facile introduction of diverse functional groups at the 3-position of the pyridine ring.

G cluster_synthesis Plausible Synthesis of this compound 3-iodo-2-chloropyridine 3-Iodo-2-chloropyridine Reaction Nucleophilic Aromatic Substitution 3-iodo-2-chloropyridine->Reaction Phenol Phenol Phenol->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product

Caption: Plausible synthetic route for this compound.

Potential Biological Activities: A Hypothesis-Driven Exploration

Anticancer Activity: A Focus on Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atom of the pyridine ring often forms a critical hydrogen bond with the backbone of the kinase hinge region, a key interaction for potent inhibition. Several classes of pyridine-containing compounds have shown significant anticancer activity.

  • Pyrido[2,3-d]pyrimidines: These fused heterocyclic compounds are known to be potent inhibitors of various kinases, including Abl tyrosine kinase and receptor-interacting protein kinase-2 (RIPK2)[9][10].

  • Cyanopyridones: Derivatives of cyanopyridone have demonstrated promising antiproliferative activities against breast and liver cancer cell lines, with some compounds showing dual inhibitory action against VEGFR-2 and HER-2[3].

  • Thieno[2,3-b]pyridines: This class of compounds has been shown to inhibit prostate cancer cell proliferation and motility, inducing G2/M arrest and apoptosis[11].

Given that this compound contains the core pyridine structure, it is plausible that it or its derivatives could function as kinase inhibitors. The phenoxy group could occupy the hydrophobic pocket of the ATP-binding site, while the pyridine ring engages with the hinge region. The iodine atom could be a site for further modification to optimize binding affinity and selectivity.

G cluster_pathway Hypothetical Kinase Inhibition by this compound Compound This compound Pyridine Ring Phenoxy Group Kinase Kinase ATP-Binding Site Hinge Region Hydrophobic Pocket Compound->Kinase Binds to ATP pocket Inhibition Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Blocked ATP ATP ATP->Kinase Competes with Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Blocked Inhibition->Phosphorylation

Caption: Hypothetical mechanism of kinase inhibition.

Antiviral Potential

Iodinated heterocyclic compounds have a history of use and investigation as antiviral agents. A notable example is 5-iodo-2'-deoxyuridine (Idoxuridine), a nucleoside analog that has been used to treat herpes simplex virus infections[7][8]. The antiviral activity of these compounds often stems from their ability to be incorporated into viral DNA or RNA, or to inhibit viral enzymes.

Furthermore, pyridine derivatives have also been explored as antiviral agents. Favipiravir, a pyrazinecarboxamide derivative, is a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase[12][13]. The structural similarities between pyrazine and pyridine suggest that pyridine-containing molecules could also interfere with viral replication processes.

Therefore, this compound could be investigated for its potential to inhibit the replication of a range of viruses, particularly RNA viruses.

Agrochemical Applications

The phenoxypyridine scaffold is a well-established pharmacophore in the agrochemical industry[1]. Many commercial herbicides are based on this structure. Recently, novel phenoxypyridine derivatives containing acylthiourea fragments have been designed as potent protoporphyrinogen oxidase (PPO) inhibitor herbicides[2]. These compounds show high efficiency, broad-spectrum activity, and good crop safety.

Given the prevalence of the phenoxypyridine core in successful agrochemicals, this compound could serve as a valuable starting point for the development of new herbicides, fungicides, or insecticides. The iodine atom can be used as a synthetic handle to introduce other functional groups known to enhance pesticidal activity.

Proposed Experimental Workflows

To validate the hypothesized biological activities of this compound, a systematic experimental approach is required.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.

Protocol:

  • Cell Line Panel: Select a diverse panel of cancer cell lines, such as MCF-7 (breast), HepG2 (liver), A549 (lung), and HCT116 (colon).

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Kinase Inhibition Assay:

    • If significant cytotoxicity is observed, perform in vitro kinase inhibition assays against a panel of relevant kinases (e.g., VEGFR-2, HER-2, Src, Abl).

    • These assays can be performed using various platforms, such as ADP-Glo™ or LanthaScreen™.

G cluster_workflow Anticancer Screening Workflow Start Synthesize and Purify This compound MTT MTT Assay on Cancer Cell Panel Start->MTT IC50 Determine IC50 Values MTT->IC50 Kinase Kinase Inhibition Assay (e.g., VEGFR-2, HER-2) IC50->Kinase If Active End Lead Optimization IC50->End If Inactive SAR Structure-Activity Relationship (SAR) Studies Kinase->SAR SAR->End

Caption: Experimental workflow for anticancer activity screening.

In Vitro Antiviral Activity Screening

Objective: To assess the ability of this compound to inhibit the replication of selected viruses.

Protocol:

  • Virus and Cell Line Selection: Choose a relevant virus-host cell system, for example, Influenza A virus in Madin-Darby Canine Kidney (MDCK) cells or a surrogate model for other RNA viruses.

  • Plaque Reduction Assay:

    • Grow confluent monolayers of host cells in 6-well plates.

    • Infect the cells with a known titer of the virus.

    • Overlay the cells with a medium containing agarose and varying concentrations of this compound.

    • Incubate until plaques are visible.

    • Stain the cells with crystal violet and count the plaques.

    • Calculate the EC50 value (the concentration that reduces the number of plaques by 50%).

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay on the host cells to determine the CC50 value. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Data Summary of Related Compounds

To provide context for the potential activity of this compound, the following table summarizes the reported activities of structurally related compounds.

Compound ClassExample CompoundBiological ActivityTarget(s)Reference
Cyanopyridones 5a and 5eAnticancerVEGFR-2, HER-2[3]
Pyrido[2,3-d]pyrimidines PD180970Anticancer (Leukemia)p210Bcr-Abl[9]
Pyrido[2,3-d]pyrimidin-7-ones UH15-15Anti-inflammatoryRIPK2[10]
Thieno[2,3-b]pyridines DJ160Anticancer (Prostate)Not specified[11]
Phenoxypyridine Acylthioureas g13HerbicidePPO[2]
Iodinated Nucleosides IdoxuridineAntiviralViral DNA synthesis[7][8]

Conclusion and Future Directions

This compound is a molecule with significant, yet unexplored, potential in both medicine and agriculture. Based on a comprehensive analysis of its structural components and the biological activities of related compounds, there is a strong rationale for investigating its efficacy as an anticancer agent, particularly as a kinase inhibitor, as well as an antiviral compound and a scaffold for novel agrochemicals.

The synthetic accessibility of this compound and the reactivity of its carbon-iodine bond make it an ideal starting point for the generation of a diverse chemical library for structure-activity relationship (SAR) studies. Future research should focus on the systematic evaluation of this compound and its derivatives using the experimental workflows outlined in this guide. Such studies could unlock the therapeutic or agrochemical potential of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-iodo-2-phenoxypyridine in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] The 2-phenoxy-3-arylpyridine scaffold, readily accessible through this methodology, is a key structural motif in numerous pharmacologically active compounds. This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and presents optimized conditions to empower researchers in leveraging this powerful synthetic tool.

Introduction: The Significance of the 2-Phenoxy-3-arylpyridine Scaffold

The pyridine ring is a ubiquitous heterocyclic motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and other key biological interactions.[3] The specific substitution pattern of a 2-phenoxypyridine coupled with an aryl group at the 3-position gives rise to a class of compounds with significant therapeutic potential. For instance, derivatives of this scaffold have been investigated as potent antitumor agents and as P2Y1 antagonists for antithrombotic therapy.[4][5][6] The Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to synthesize these valuable molecules from readily available starting materials like this compound.[1][7]

Mechanistic Insights into the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[1][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

A base is crucial for the reaction to proceed, playing multiple roles. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step.[7][9]

Suzuki_Mechanism cluster_activation Boronic Acid Activation BoronicAcid Ar'-B(OH)₂ Base Base (e.g., OH⁻) Boronate [Ar'-B(OH)₃]⁻ Transmetalation Transmetalation Boronate->Transmetalation caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > OTf > Br >> Cl, making this compound a highly reactive electrophile.[1][7]

  • Transmetalation: This step involves the transfer of the aryl group from the activated boronic acid (boronate) to the Pd(II) center, displacing the iodide. The exact mechanism of transmetalation is complex and can be influenced by the base and solvent.[7]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the 2-phenoxy-3-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Optimized Protocol for the Suzuki Cross-Coupling of this compound

This protocol provides a robust and reproducible method for the Suzuki cross-coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane or Toluene/Water mixture

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow Diagram:

Workflow

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid and base ensures complete consumption of the limiting electrophile and drives the reaction to completion.

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Rationale: The removal of dissolved oxygen is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[10] A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[7][11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand. A common system is Pd(OAc)₂ (0.01-0.05 mmol, 1-5 mol%) and PPh₃ (0.02-0.10 mmol, 2-10 mol%). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.

    • Rationale: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Rationale: Heating accelerates the rate-limiting steps of the reaction, typically oxidative addition or transmetalation.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting this compound is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Optimization of Reaction Parameters

The efficiency and yield of the Suzuki cross-coupling reaction are highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions and their rationale.

ParameterCommon ChoicesRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precatalysts.[8] Pd(PPh₃)₄ is an active Pd(0) catalyst but can be sensitive to air.
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligandsElectron-rich and bulky ligands can facilitate the oxidative addition and reductive elimination steps, especially for less reactive halides (e.g., chlorides).[9][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, NaOHThe choice of base can significantly impact the reaction rate and yield.[11][13] Stronger bases are often more effective.[13] K₃PO₄ is often a good choice for heteroaryl couplings.[12]
Solvent Toluene, Dioxane, THF, DMF, often with added waterThe solvent system must solubilize the reagents. Biphasic systems (e.g., Toluene/H₂O) are common.[7][11]
Temperature Room Temperature to 120 °CHigher temperatures are often required, especially for less reactive substrates. Microwave irradiation can sometimes accelerate the reaction.[11]

Recent advances have also explored machine learning algorithms to optimize reaction conditions for heteroaryl Suzuki couplings, which can navigate the vast parameter space to find highly general and high-yielding conditions.[14][15]

Applications in Drug Discovery

The 2-phenoxy-3-arylpyridine core is a privileged scaffold in medicinal chemistry. Its synthesis via Suzuki cross-coupling enables the rapid generation of diverse compound libraries for screening.

  • Anticancer Agents: Substituted 2-phenoxypyridine derivatives have been synthesized and shown to possess antiproliferative activity against various cancer cell lines.[4]

  • Antithrombotic Agents: 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, synthesized through a multi-step process likely involving a key C-C bond formation, was identified as a potent P2Y1 antagonist with potential for treating thrombosis.[5][6]

  • Kinase Inhibitors: Pyridine-based structures are common in kinase inhibitors, and the 2-phenoxy-3-arylpyridine framework can be tailored to target specific kinases involved in disease pathways.[16]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of the medicinally important 2-phenoxy-3-arylpyridine scaffold. A thorough understanding of the reaction mechanism and careful optimization of reaction parameters—catalyst, ligand, base, and solvent—are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement this reaction in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.

References

Application Notes & Protocols: Palladium-Catalyzed Reactions Using 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 3-iodo-2-phenoxypyridine in palladium-catalyzed cross-coupling reactions. The unique structural motif of this compound, featuring a strategically positioned iodine atom on a phenoxy-substituted pyridine ring, makes it an exceptionally valuable building block for the synthesis of complex heterocyclic structures prevalent in medicinal chemistry and materials science.

This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood.

The Strategic Importance of this compound

The 2-phenoxypyridine scaffold is a privileged structure found in numerous biologically active compounds. The presence of an iodine atom at the 3-position provides a versatile synthetic handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[1]

The following sections detail the application of this compound in several cornerstone palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Carbonylation reactions.

The Engine of Transformation: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, elegant catalytic cycle.[2][3] Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting catalysts, ligands, and conditions. The cycle involves the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.

The three key steps are:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a new Pd(II) intermediate, breaking the carbon-iodine bond.[4][5] This is often the rate-determining step.[6]

  • Transmetalation / Olefin Insertion:

    • In reactions like the Suzuki or Sonogashira coupling, the second coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation.[4][5]

    • In the Heck reaction, an olefin coordinates to the palladium center and then inserts into the palladium-carbon bond.[3]

  • Reductive Elimination: The two organic fragments bound to the palladium center couple together, forming the desired new bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]

General_Pd_Catalytic_Cycle General Palladium Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) pd2_intermediate L₂Pd(II)(Ar)(X) (Oxidative Adduct) pd0->pd2_intermediate Oxidative Addition (+ Ar-X) pd2_transmetalated L₂Pd(II)(Ar)(R) (Transmetalated Complex) pd2_intermediate->pd2_transmetalated Transmetalation (+ R-M) pd2_transmetalated->pd0 product Ar-R (Coupled Product) pd2_transmetalated->product Reductive Elimination product->pd0

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl compounds.[7][8] It couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a base.

Mechanism Insights

The base is crucial as it activates the organoboron compound, forming a more nucleophilic borate species that facilitates the transmetalation step with the Pd(II) complex.[7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition (+ Ar-I) pd2_transmetalated Ar-Pd(II)(R)L₂ pd2_oxidative->pd2_transmetalated Transmetalation pd2_transmetalated->pd0 product Ar-R pd2_transmetalated->product Reductive Elimination boronic_acid R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ boronic_acid->borate Activation borate->pd2_transmetalated product->pd0

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene, Ethanol, Water (Solvent mixture)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).[8]

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water (10 mL). Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

  • Reaction: Heat the mixture to 90-100°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-phenyl-2-phenoxypyridine.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common, reliable choice. Pd(dppf)Cl₂ is often more effective for challenging substrates.
Ligand PPh₃, SPhos, XPhosPPh₃ is standard. Bulky, electron-rich ligands like SPhos can improve yields for N-containing heterocycles.[9]
Base Na₂CO₃, K₂CO₃, K₃PO₄Carbonates are standard. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.[10]
Solvent Toluene/EtOH/H₂O, Dioxane/H₂OThe aqueous mixture is crucial for dissolving the inorganic base and facilitating the formation of the active borate species.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Heck Reaction: Arylation of Alkenes

The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically yielding a substituted alkene product.[11] This reaction is a powerful tool for synthesizing stilbenes, cinnamates, and other conjugated systems.

Mechanism Insights

Unlike the Suzuki coupling, the Heck reaction does not involve transmetalation. Instead, the alkene undergoes migratory insertion into the Aryl-Pd bond. The cycle is completed by a β-hydride elimination step, which forms the product and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species.[3]

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition (+ Ar-I) pd2_alkene [Ar-Pd(II)(Alkene)L₂]⁺I⁻ pd2_oxidative->pd2_alkene Alkene Coordination pd2_inserted R-CH₂-CH(Ar)-Pd(II)L₂ pd2_alkene->pd2_inserted Migratory Insertion product Ar-CH=CH-R pd2_inserted->product β-Hydride Elimination pd_hydride H-Pd(II)(I)L₂ pd2_inserted->pd_hydride pd_hydride->pd0 Base-mediated Regeneration

Caption: Catalytic cycle for the Heck reaction.

Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Preparation: Use an oven-dried Schlenk tube or sealed vial.

  • Reaction Setup: To the vessel, add this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Reagent Addition: Add the solvent (e.g., DMF, 5 mL), followed by styrene (1.5 mmol, 1.5 eq) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[12]

  • Reaction: Seal the vessel and heat to 80-120°C. High temperatures are often required for Heck reactions.[12] Monitor by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic extracts with brine and dry over magnesium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the desired stilbene derivative.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to Pd(0).[13]
Ligand PPh₃, P(o-tol)₃, Phosphine-free (for aryl iodides)For reactive aryl iodides, a ligand may not be strictly necessary, but phosphines can stabilize the catalyst and improve yields.
Base K₂CO₃, Et₃N, Cs₂CO₃An inorganic or organic base is required to neutralize the HI generated and regenerate the Pd(0) catalyst.
Solvent DMF, DMAc, NMP, AcetonitrilePolar aprotic solvents are typically used to ensure solubility of the reagents and catalyst system.
Temperature 80 - 140 °CHigher temperatures are generally needed to facilitate the catalytic cycle, especially with less reactive aryl bromides or chlorides.[12]

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl or vinyl halides.[14] It typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst.

Mechanism Insights

The reaction involves two interconnected catalytic cycles.[14] In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Aryl-Pd(II) complex generated in the palladium cycle. This transfer is the key step that brings the two coupling partners together.

Sonogashira_Cycle Sonogashira Coupling Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition (+ Ar-I) pd2_transmetalated Ar-Pd(II)(C≡CR)L₂ pd2_oxidative->pd2_transmetalated Transmetalation pd2_transmetalated->pd0 product Ar-C≡CR pd2_transmetalated->product Reductive Elimination product->pd0 alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuI, Base cu_acetylide->pd2_oxidative Transfers Acetylide

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base: Add dry, degassed THF (10 mL) and Et₃N (3.0 mmol, 3.0 eq). The amine acts as both the base and a solvent.[15]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) followed by the dropwise addition of phenylacetylene (1.2 mmol, 1.2 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and can proceed without heating. Monitor completion by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove the amine salt. Wash the pad with THF or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel to afford the 2-phenoxy-3-(phenylethynyl)pyridine product.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Both are effective Pd(0) precursors or sources.[14]
Cu Co-catalyst CuICopper(I) iodide is the standard co-catalyst for activating the alkyne.
Base Et₃N, DIPAA liquid amine base is typically used, serving as both the base and co-solvent.
Solvent THF, DMF, TolueneAnhydrous, degassed solvents are essential to prevent side reactions and catalyst deactivation.
Temperature 25 - 60 °CMany Sonogashira couplings proceed efficiently at or slightly above room temperature.[15]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[16][17] This reaction has largely replaced harsher classical methods and is a cornerstone of pharmaceutical synthesis.[18]

Mechanism Insights

This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu) to deprotonate the amine, forming an amide that coordinates to the palladium center. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often critical. These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species.[18][19]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pd2_oxidative Ar-Pd(II)(I)L pd0->pd2_oxidative Oxidative Addition (+ Ar-I) pd2_amido Ar-Pd(II)(NR₂)L pd2_oxidative->pd2_amido Amide Binding & Ligand Exchange pd2_amido->pd0 product Ar-NR₂ pd2_amido->product Reductive Elimination product->pd0 amine HNR₂ + Base amine->pd2_oxidative

References

Application Notes and Protocols for Sonogashira Coupling with 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a fundamental and versatile transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool for constructing complex molecular architectures, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science.[3][4][5]

3-Iodo-2-phenoxypyridine is a valuable building block in drug discovery due to the prevalence of the 2-phenoxypyridine scaffold in a variety of biologically active molecules. The ability to introduce diverse alkynyl moieties at the 3-position via the Sonogashira reaction opens avenues for the synthesis of novel compounds with potential therapeutic applications. The reactivity of the carbon-iodine bond makes aryl iodides, such as this compound, highly effective substrates for this coupling, often allowing the reaction to proceed under mild conditions with high efficiency.[1][4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction typically operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7] Understanding this mechanism is crucial for rationalizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle
  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, forming a square planar palladium(II) intermediate.[6][7]

  • Transmetalation: This palladium(II) species then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The alkynyl group is transferred from copper to palladium, displacing the halide.[6][7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 3-alkynyl-2-phenoxypyridine product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

The Copper Cycle
  • π-Alkyne Complex Formation: The copper(I) cocatalyst coordinates with the terminal alkyne, forming a π-alkyne complex.[7]

  • Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[7] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent issues such as the formation of homocoupled alkyne byproducts (Glaser coupling).[8][9][10] However, the classic palladium/copper system remains widely used for its efficiency.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex Ar-Pd(II)-C≡CR(L₂) transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elimination->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition cu_catalyst Cu(I) pi_complex [R-C≡C-H---Cu(I)] cu_catalyst->pi_complex deprotonation Deprotonation (Base) pi_complex->deprotonation cu_acetylide R-C≡C-Cu(I) deprotonation->cu_acetylide cu_acetylide->transmetalation Alkynyl Transfer alkyne R-C≡C-H (Terminal Alkyne) alkyne->pi_complex

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[1][3]

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))[11]

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile (MeCN))[3][12]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and purification

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup - Add this compound, Pd catalyst, CuI to a dry flask. - Establish inert atmosphere (Ar or N₂). start->setup reagents 2. Reagent Addition - Add anhydrous solvent and amine base. - Add terminal alkyne dropwise. setup->reagents reaction 3. Reaction - Stir at specified temperature (e.g., RT to 65°C). - Monitor progress by TLC. reagents->reaction workup 4. Workup - Cool to RT and dilute with EtOAc. - Filter through Celite. - Wash with aq. NH₄Cl and brine. reaction->workup purification 5. Purification - Dry organic layer over Na₂SO₄. - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purification end End purification->end

Caption: General experimental workflow for the Sonogashira coupling.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 equiv), and copper(I) iodide (0.05 equiv).[11]

    • Rationale: The use of a dry flask and inert atmosphere is critical to prevent the deactivation of the palladium catalyst and the unwanted homocoupling of the alkyne (Glaser coupling).[1][2][13]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv).[2] Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

    • Rationale: The amine base is essential to neutralize the hydrogen halide byproduct formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1] The choice of solvent can influence reaction rates and yields.[12]

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

    • Rationale: A slight excess of the alkyne is often used to ensure complete consumption of the aryl iodide.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature is often sufficient for aryl iodides, but heating to 40-65 °C may be necessary for less reactive substrates) and monitor the progress by TLC.[1][6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-2-phenoxypyridine.

Data Summary Table
ParameterRecommended Range/ValueRationale/Comments
This compound 1.0 equivLimiting reagent.
Terminal Alkyne 1.1 - 1.5 equivSlight excess to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.[3][7]
Copper(I) Iodide 2 - 10 mol%Co-catalyst to activate the alkyne.[1]
Base 2 - 3 equivEt₃N or DIPEA are frequently used.[3]
Solvent THF, DMF, MeCNAnhydrous conditions are crucial.[3][12]
Temperature Room Temperature - 65 °CAryl iodides are highly reactive and often react at RT.[1][6]
Reaction Time 2 - 24 hoursMonitor by TLC for completion.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen.

    • Increase the catalyst loading slightly.

    • Try a different palladium catalyst or ligand. For less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial.[7]

    • Vary the solvent; DMF is often a good choice for less reactive substrates.[12]

    • Increase the reaction temperature.[2]

  • Formation of Homocoupled Alkyne (Glaser Product):

    • Ensure the reaction is performed under a strict inert atmosphere.

    • Use freshly distilled and degassed solvents.[2]

  • No Reaction:

    • Check the quality of the palladium catalyst.

    • Ensure the base is not contaminated with water.

    • Verify the identity and purity of the starting materials.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and copper salts can be toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Sonogashira coupling of this compound is a highly effective and reliable method for the synthesis of a diverse range of 3-alkynyl-2-phenoxypyridine derivatives. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can successfully employ this powerful transformation in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.

References

Application Notes & Protocols: A Guide to the Synthesis of Phenoxypyridine-Based Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of Phenoxypyridine Ligands in Modern Catalysis

Phenoxypyridine-based ligands have emerged as a cornerstone in the design of highly efficient transition metal catalysts. Their unique electronic and steric properties, arising from the combination of an electron-rich phenol moiety and an electron-deficient pyridine ring, allow for the fine-tuning of the catalytic center. This adaptability makes them indispensable in a wide array of organic transformations, including crucial carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.[1][2] These ligands form stable and active complexes with various transition metals like palladium, rhodium, and copper, driving innovation in pharmaceuticals, materials science, and fine chemical synthesis.[1][3][4]

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing phenoxypyridine ligands. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for the two most prevalent strategies: the classic Ullmann condensation and the modern Buchwald-Hartwig cross-coupling reaction. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize, purify, and characterize these vital catalytic components.

Part 1: Synthetic Methodologies for C-O Bond Formation

The critical step in synthesizing phenoxypyridine ligands is the formation of the aryl ether (C-O) bond between a phenol and a pyridine ring. The choice of method depends on substrate scope, desired reaction conditions, and catalyst availability.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a historic and powerful method for forming aryl ethers, traditionally involving the reaction of an aryl halide with an alcohol in the presence of a copper catalyst.[5][6] While early iterations required harsh conditions such as high temperatures (>200°C) and stoichiometric amounts of copper, modern protocols have significantly improved its practicality.[6][7] The use of soluble copper salts, advanced ligands, and techniques like microwave heating has enabled milder reaction conditions and expanded the substrate scope.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts (e.g., CuI) are generally more effective than copper(II) salts, as the active species is believed to be a copper(I) alkoxide.[5] The use of copper nanoparticles has also been shown to increase catalytic activity under milder conditions.[8]

  • Base: A strong base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the phenol, forming the corresponding phenoxide, which is the active nucleophile in the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are traditionally used to achieve the necessary reaction temperatures.[5]

  • Ligand: While not always necessary, the addition of ligands like diamines can stabilize the copper catalyst and facilitate the reaction at lower temperatures.

General Reaction Scheme: Ullmann Condensation

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Halopyridine F Phenoxypyridine Ligand A->F Heat B Phenol B->F Heat C Cu(I) Catalyst (e.g., CuI) D Base (e.g., K₂CO₃) E Solvent (e.g., DMF)

Caption: General scheme for the Ullmann condensation to form phenoxypyridine ligands.

Protocol 1: Synthesis of 4-Phenoxypyridine via Ullmann Condensation

Objective: To synthesize 4-phenoxypyridine from 4-chloropyridine and phenol using a copper-catalyzed Ullmann condensation.

Materials:

  • 4-Chloropyridine hydrochloride

  • Phenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add phenol (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF via syringe.

  • Reactant Addition: Stir the mixture at room temperature for 15 minutes. Add 4-chloropyridine hydrochloride (1.2 eq) to the flask.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl (to remove residual copper), followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-phenoxypyridine.

The Buchwald-Hartwig Cross-Coupling: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of C-N bonds and has been successfully extended to C-O bond formation.[10][11] This method offers significant advantages over the Ullmann condensation, including milder reaction conditions, lower catalyst loadings, and a broader tolerance for various functional groups.[12]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, a specialized phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often the ligands of choice as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10][13]

  • Base: A non-nucleophilic base is essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact reaction efficiency.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically employed to prevent catalyst deactivation.[12]

Catalytic Cycle: Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B Ar-X (Halopyridine) C Ar-Pd(II)(X)L₂ B->C D Ligand Exchange/ Base-mediated Deprotonation C->D + Ar'-OH (Phenol) + Base E Ar-Pd(II)(OAr')L₂ D->E F Reductive Elimination E->F F->A Ar-O-Ar' (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

Protocol 2: Synthesis of 2-Phenoxypyridine via Buchwald-Hartwig Coupling

Objective: To synthesize 2-phenoxypyridine from 2-bromopyridine and phenol using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Materials:

  • 2-Bromopyridine

  • Phenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Equipment:

  • Schlenk tube or similar reaction vessel

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Magnetic stirrer with hotplate

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reagent Preparation (in a glovebox): To a Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reactant Addition (in a glovebox): Add phenol (1.2 eq) to the Schlenk tube.

  • Reaction Setup: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed toluene via syringe, followed by 2-bromopyridine (1.0 eq).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction by adding diethyl ether and then saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to obtain pure 2-phenoxypyridine.

Part 2: Purification, Characterization, and Data

Rigorous purification and characterization are essential to validate the synthesis of the target ligand and ensure its suitability for catalysis.

Purification Protocol: Column Chromatography

Column chromatography is the most common method for purifying phenoxypyridine ligands from reaction byproducts and unreacted starting materials.

Objective: To purify a crude phenoxypyridine ligand using silica gel chromatography.

Procedure:

  • Eluent Selection: Determine the optimal solvent system by running TLC plates with the crude mixture in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ligand.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[14][15]

    • ¹H NMR: Expect to see distinct aromatic proton signals for both the pyridine and phenyl rings. The chemical shifts and coupling patterns will confirm the substitution pattern.

    • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, including the key C-O carbon of the ether linkage.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic C-O-C ether stretch (typically around 1200-1250 cm⁻¹) and the aromatic C-H and C=C/C=N vibrations.

Comparative Data Table
ParameterUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd₂(dba)₃)
Ligand Often not required, but can use diaminesRequired (e.g., Biarylphosphines)
Temperature High (100-220 °C)Moderate (80-110 °C)
Base Inorganic (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (NaOtBu)
Functional Group Tolerance ModerateHigh
Typical Yields 50-80%70-95%
Key Advantage Lower cost catalystMilder conditions, broader scope

Part 3: Experimental Workflow and Application in Catalysis

The synthesized phenoxypyridine ligands serve as crucial precursors for creating active catalysts.

Experimental Workflow: From Synthesis to Catalytic Application

Workflow A Synthesis (Ullmann or Buchwald-Hartwig) B Workup & Crude Isolation A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS, IR) C->D E Ligand-Metal Complexation (e.g., with Pd(OAc)₂) D->E F Catalyst Application (e.g., Cross-Coupling Reaction) E->F

Caption: Standard workflow from ligand synthesis to its use in a catalytic reaction.

Phenoxypyridine ligands are typically bidentate or pincer-type ligands that coordinate with a metal center through the pyridine nitrogen and potentially other donor atoms. These resulting metal complexes are the true catalysts, used in a variety of powerful transformations such as:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.[16]

  • Heck Reaction: Coupling of aryl halides with alkenes.

  • C-H Activation/Functionalization: Direct functionalization of otherwise inert C-H bonds, an atom-economical and highly sought-after transformation.[1][17]

The electronic properties of the phenoxypyridine ligand can be tuned by adding electron-donating or electron-withdrawing groups to either the pyridine or phenyl rings, thereby modulating the reactivity and selectivity of the final catalyst.

Conclusion

The synthesis of phenoxypyridine-based ligands is a critical enabling step for the development of advanced catalytic systems. The Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction represent two reliable and powerful strategies for their preparation. While the Ullmann method offers a cost-effective route, the Buchwald-Hartwig reaction provides unparalleled scope, efficiency, and mildness. A thorough understanding of these protocols, combined with rigorous purification and characterization, empowers researchers to construct a diverse library of ligands, paving the way for the discovery of novel catalysts that can address the complex challenges in modern chemical synthesis.

References

Application Notes & Protocols: 3-Iodo-2-phenoxypyridine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in key interactions with biological targets and its favorable physicochemical properties. This document provides a detailed guide for researchers and drug development professionals on the strategic use of 3-iodo-2-phenoxypyridine as a highly versatile and reactive precursor for the synthesis of complex pharmaceutical intermediates. We will explore its application in cornerstone palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed, self-validating protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: The Strategic Importance of this compound

The molecular architecture of this compound offers a powerful combination of features for synthetic chemists. The pyridine ring is a common bioisostere for phenyl rings in drug design, often improving metabolic stability and solubility.[2] The phenoxy group at the 2-position establishes a diaryl ether linkage, a structural motif present in numerous therapeutic agents.

Crucially, the iodine atom at the 3-position serves as an exceptionally reactive handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. Among aryl halides, iodides exhibit the highest reactivity in oxidative addition to palladium(0) catalysts, the initial and often rate-limiting step in many cross-coupling cycles.[3] This high reactivity allows for milder reaction conditions, broader functional group tolerance, and often higher yields compared to the corresponding bromides or chlorides. This makes this compound an ideal starting point for rapidly building molecular complexity and accessing diverse chemical libraries for drug discovery programs.

cluster_precursor Precursor cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_intermediates Pharmaceutical Intermediates Precursor This compound Suzuki Suzuki-Miyaura (C-C Bond) Precursor->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond) Precursor->Buchwald R₂NH Pd Catalyst Sonogashira Sonogashira (C-C≡C Bond) Precursor->Sonogashira R-C≡CH Pd/Cu Catalyst Aryl 3-Aryl-2-phenoxypyridine (Biaryl Scaffold) Suzuki->Aryl Amine 3-Amino-2-phenoxypyridine (Aniline Analogue) Buchwald->Amine Alkynyl 3-Alkynyl-2-phenoxypyridine (Rigid Linker) Sonogashira->Alkynyl

Figure 1: Key transformations of this compound.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The utility of this compound is most profoundly demonstrated in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis and are indispensable tools in the pharmaceutical industry.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for constructing biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[4] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, and is valued for its mild conditions and tolerance of a wide array of functional groups.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are common. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

start Start prep Prepare Reagents (Dry & Degas) start->prep setup Assemble Glassware (Under Inert Gas) prep->setup add_solids Add Precursor, Boronic Acid, Pd Catalyst, & Base setup->add_solids add_solvents Add Degassed Solvents add_solids->add_solvents heat Heat to Reaction Temp (e.g., 80-100 °C) add_solvents->heat monitor Monitor by TLC/LC-MS Until Completion heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify via Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of aryl-amine bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a direct and general method for coupling aryl halides with a wide range of amines, including primary and secondary amines, anilines, and even ammonia equivalents.[5][6][7]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[8] These specialized ligands are critical; they promote the reductive elimination step that forms the C-N bond and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Sonogashira Coupling for C-C≡C Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[3][9] These rigid, linear linkers are valuable in drug design for probing binding pockets and as precursors for other functional groups.

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[3][9] The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the key species that undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both to scavenge the HI produced during the reaction and to act as the solvent.

  • Inert Atmosphere: It is crucial to perform this reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction.[9]

Application Case Study: Synthesis of a Crizotinib-like Intermediate

Crizotinib is a multi-target protein kinase inhibitor used in cancer therapy.[10] Its core structure features a substituted pyridine ring. We can illustrate the power of this compound by outlining a synthesis of a key intermediate bearing a similar 3,5-disubstituted pyridine core, for example, 3-(1H-pyrazol-4-yl)-2-phenoxypyridine, via a Suzuki coupling.

Table 1: Reaction Parameters for Cross-Coupling Reactions

Reaction TypeCoupling PartnerTypical Catalyst/LigandBaseSolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O80–100
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOt-BuToluene90–110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHTHF / Et₃N25–60

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including checkpoints for reaction monitoring and clear steps for purification and analysis.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Objective: To synthesize 3-(1H-pyrazol-4-yl)-2-phenoxypyridine, a key intermediate for kinase inhibitor analogues.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMmolEq.
This compoundC₁₁H₈INO297.09297 mg1.01.0
Pyrazole Boronic EsterC₉H₁₅BN₂O₂194.04233 mg1.21.2
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd816.6441 mg0.050.05
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82977 mg3.03.0
1,4-DioxaneC₄H₈O₂88.118 mL--
WaterH₂O18.022 mL--

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 25 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (297 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (233 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and cesium carbonate (977 mg, 3.0 mmol).

  • Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill the system with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solution should turn dark.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-6 hours. Check for the consumption of the starting material (this compound).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, 3-(1H-pyrazol-4-yl)-2-phenoxypyridine.

Expected Outcome: A white to off-white solid. Yields typically range from 75-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion

This compound is an exemplary building block for modern pharmaceutical synthesis. Its high reactivity, particularly in palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, provides a reliable and efficient entry point to a vast chemical space of potential drug candidates. The protocols and insights provided herein are intended to empower researchers to leverage this precursor effectively, accelerating the discovery and development of novel therapeutics.

References

Navigating the Functionalization Landscape of 3-Iodo-2-phenoxypyridine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Iodo-2-phenoxypyridine Scaffold

In the intricate world of medicinal chemistry and materials science, the pyridine ring stands as a cornerstone privileged scaffold. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of bioactive molecules and functional materials. The strategic introduction of substituents onto this heterocycle is a critical endeavor, allowing for the fine-tuning of molecular properties. This compound emerges as a particularly valuable and versatile building block in this context. The presence of a reactive iodine atom at the 3-position, an electron-withdrawing pyridine nitrogen, and a potentially directing phenoxy group at the 2-position creates a rich and nuanced reactivity profile.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary strategies for the functionalization of the this compound ring. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and discuss the critical parameters that govern regioselectivity and reaction efficiency.

I. Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. While various methods can be envisaged, a common and effective approach involves a two-step sequence starting from readily available 2,3-dihalopyridines. A nucleophilic aromatic substitution (SNAr) of a more labile halogen (e.g., chlorine) at the 2-position with phenol, followed by iodination if necessary, or starting from a pre-iodinated precursor, is a viable strategy.

A plausible synthetic route can be adapted from procedures for analogous 2-alkoxypyridines. For instance, the synthesis of 3-iodo-2-methoxypyridine has been achieved through the directed ortho-metalation of 2-methoxypyridine followed by quenching with iodine. A similar strategy could be applied to 2-phenoxypyridine. Alternatively, a more direct route starts from 2-chloro-3-iodopyridine.

Protocol 1: Synthesis of this compound from 2-Chloro-3-iodopyridine

This protocol describes the nucleophilic aromatic substitution of chloride with phenoxide.

Materials:

  • 2-Chloro-3-iodopyridine

  • Phenol

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of phenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the potassium phenoxide in situ.

  • Add 2-chloro-3-iodopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The iodine atom at the C-3 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[1] The electron-deficient nature of the pyridine ring in this compound enhances its reactivity as an electrophilic partner in this reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer improved yields and broader substrate scope, especially with challenging coupling partners.

  • Base: A base is crucial for the transmetalation step. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed. The choice of base can influence the reaction rate and outcome.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I ArPd(II)IL2 Ar-Pd(II)-I(L₂) OxAdd->ArPd(II)IL2 Transmetalation Transmetalation ArPd(II)IL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene:ethanol:water (e.g., 4:1:1 v/v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2-phenoxy-3-phenylpyridine.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring.[2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used.

Diagram 2: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Experimental Workflow A Combine Ar-I, Alkyne, Pd Catalyst, CuI, and Base in a Schlenk Flask B Degas the Mixture (Evacuate/Backfill with Inert Gas) A->B C Add Degassed Solvent (e.g., THF/Et₃N) B->C D Heat Reaction Mixture (e.g., 50-70 °C) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Work-up: Dilute, Wash, Dry, Concentrate E->F G Purify by Column Chromatography F->G

Caption: A typical experimental workflow for the Sonogashira coupling.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene (1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford 2-phenoxy-3-(phenylethynyl)pyridine.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3] This reaction provides a direct route to a wide range of substituted anilines and their heterocyclic analogues.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, BINAP, or Josiphos are often used in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.

Table 1: Common Reagents for Buchwald-Hartwig Amination

Reagent CategoryExamplesRole in Reaction
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst
Ligand Xantphos, BINAP, DavePhos, XPhosStabilizes the Pd center and facilitates the catalytic cycle
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine to form the active nucleophile
Solvent Toluene, Dioxane, THFProvides a non-reactive medium for the reaction

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equivalents), Xantphos (0.02 equivalents), and NaOt-Bu (1.4 equivalents).

  • Add this compound (1.0 equivalent) and anhydrous toluene.

  • Add morpholine (1.2 equivalents) via syringe.

  • Seal the tube and heat the mixture at 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by chromatography to obtain 4-(2-phenoxypyridin-3-yl)morpholine.

III. Alternative Functionalization Strategies: Beyond Cross-Coupling

While palladium-catalyzed reactions are dominant, other strategies offer unique avenues for the functionalization of this compound.

A. Lithium-Halogen Exchange: Generation of a Nucleophilic Pyridine

Lithium-halogen exchange is a rapid reaction that converts an aryl iodide into a highly reactive aryllithium species.[4] This organometallic intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Causality Behind Experimental Choices:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. The exchange is typically very fast, even at low temperatures (-78 °C).

  • Electrophile: A wide range of electrophiles can be used, including aldehydes, ketones, carbon dioxide, and alkyl halides.

  • Reaction Conditions: The reaction must be carried out under strictly anhydrous and inert conditions to prevent quenching of the highly basic organolithium intermediate.

Diagram 3: Lithium-Halogen Exchange and Electrophilic Quench

Li_Halogen_Exchange cluster_li_exchange Lithium-Halogen Exchange Pathway Start This compound Step1 n-BuLi, THF, -78 °C Start->Step1 Intermediate 3-Lithio-2-phenoxypyridine Step1->Intermediate Step2 Electrophile (E+) Intermediate->Step2 Product 3-Substituted-2-phenoxypyridine Step2->Product

Caption: Workflow for functionalization via lithium-halogen exchange.

Protocol 5: Lithium-Halogen Exchange and Quench with Benzaldehyde

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.2 equivalents) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield (2-phenoxypyridin-3-yl)(phenyl)methanol.

B. Directed ortho-Metalation (DoM): A Competing Pathway?

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic C-H bonds.[5] In this compound, both the pyridine nitrogen and the oxygen of the phenoxy group can potentially act as directing metalation groups (DMGs), directing deprotonation to an adjacent position. This presents a potential competing pathway to reactions at the C-I bond.

The regioselectivity of DoM on this substrate would be influenced by the choice of base (e.g., LDA, n-BuLi), solvent, and temperature. The pyridine nitrogen is a strong directing group, potentially favoring deprotonation at C-2, although this position is already substituted. The phenoxy group could direct metalation to the ortho position of the phenol ring or potentially influence deprotonation at C-4 of the pyridine ring. However, the high reactivity of the C-I bond towards lithium-halogen exchange at low temperatures often makes this the dominant pathway when using alkyllithium reagents. The use of lithium amide bases like LDA might favor C-H deprotonation over halogen exchange.

Further experimental investigation is required to fully elucidate the competitive landscape between DoM and lithium-halogen exchange for this specific substrate.

IV. Conclusion and Future Outlook

This compound is a versatile building block with a rich chemical reactivity that allows for diverse functionalization of the pyridine core. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide robust and reliable methods for the formation of new C-C and C-N bonds at the 3-position. Additionally, lithium-halogen exchange offers a rapid entry to a nucleophilic pyridine species, enabling the introduction of a wide array of functional groups through reaction with electrophiles. The potential for directed ortho-metalation presents an intriguing, albeit potentially competitive, pathway that warrants further exploration.

The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working with this important scaffold. By understanding the underlying principles and carefully selecting reaction conditions, chemists can effectively navigate the functionalization landscape of this compound to accelerate the discovery and development of novel molecules with tailored properties.

V. References

  • Czompa, A., et al. (2016). Suzuki–Miyaura reaction of iodopyridines. Tetrahedron, 72(44), 7041-7047.

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved from --INVALID-LINK--

  • 3-Iodopyridine synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • 3-IODO-4-METHOXY-PYRIDINE synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Gribble, G. (2019). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate.

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Li, J. H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393-4396.

  • Metal–halogen exchange. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid over palladium-free CeO2 catalysts. (2014). CONICET.

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab.

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

References

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol and in-depth scientific rationale for the palladium-catalyzed Buchwald-Hartwig amination of 3-iodo-2-phenoxypyridine. The Buchwald-Hartwig reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction setup, optimization, and troubleshooting. We will delve into the causality behind the selection of catalysts, ligands, bases, and solvents, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of aryl amines is a critical transformation in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4] Traditional methods for aryl C-N bond formation often require harsh conditions and suffer from limited functional group tolerance.[1] The advent of the Buchwald-Hartwig amination revolutionized this field by providing a mild, versatile, and highly efficient palladium-catalyzed cross-coupling of aryl halides with amines.[1][3]

The substrate of focus, this compound, presents a unique case. As a heteroaromatic halide, its electronic properties and the potential for the pyridine nitrogen to coordinate with the palladium center necessitate careful selection of reaction conditions. Furthermore, while aryl iodides are highly reactive electrophiles, the iodide anion generated during the catalytic cycle can sometimes act as a catalyst inhibitor, a factor that must be managed for optimal results.[5][6] This guide provides a validated protocol to navigate these subtleties effectively.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary stages:

  • Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, reacts with the aryl iodide, inserting itself into the carbon-iodine bond. This forms a Pd(II) intermediate.[1][3][7]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.[3]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3][7]

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of a bulky ligand helps to suppress this pathway and favor the desired reductive elimination.[4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs cluster_outputs pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(I) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-I) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - HI·Base) amido_complex->pd0 Reductive Elimination (+ Ar-NR'R'') Product Product (Ar-NR'R'') amido_complex->Product ArI This compound (Ar-I) ArI->oa_complex Amine Amine (HNR'R'') Amine->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for less reactive or sterically hindered amines.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-Aldrich
Amine (e.g., Morpholine)>99%Acros OrganicsShould be freshly distilled if purity is questionable.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeStrem ChemicalsAir-sensitive; handle under inert gas. Pre-catalysts can also be used.[5]
Xantphos>98%Sigma-AldrichA bulky, electron-rich ligand suitable for many cross-couplings.[3]
Sodium tert-butoxide (NaOtBu)>97%Sigma-AldrichHighly hygroscopic; store and handle in a glovebox.[5]
TolueneAnhydrous, >99.8%Acros OrganicsMust be degassed thoroughly before use.[2]
Diethyl etherACS GradeFisher ScientificFor work-up.
Saturated aq. NaCl (Brine)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Silica Gel230-400 mesh-For column chromatography.
Reaction vessel (e.g., Schlenk tube)--Must be oven-dried before use.
Reaction Parameter Summary
ParameterRecommended ValueRationale
Aryl Iodide 1.0 equivLimiting reagent.
Amine 1.2 equivA slight excess ensures complete consumption of the aryl iodide.
Palladium Source 1-2 mol% Pd₂(dba)₃Low catalyst loading is generally effective.[2]
Ligand 2-4 mol% XantphosThe ligand to palladium ratio is crucial for catalyst stability and activity. Bulky phosphine ligands are known to accelerate the reaction.[1]
Base 1.4 equiv NaOtBuA strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions.[3][5]
Solvent Toluene (0.1 - 0.2 M)A non-polar, aprotic solvent is standard. Dioxane or THF can also be effective.[3][5]
Temperature 80 - 110 °CHeating is typically required to drive the reaction to completion.[3][5]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[2]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS until starting material is consumed.

Step-by-Step Procedure

Workflow start Start: Oven-dried Schlenk Tube setup 1. Add Solids (Aryl Iodide, Ligand, Pd Source) Inside Glovebox start->setup evacuate 2. Seal & Purge (Evacuate and backfill with Argon 3x) setup->evacuate add_liquids 3. Add Liquids (Degassed Toluene, Amine) via Syringe evacuate->add_liquids add_base 4. Add Base (NaOtBu) under positive Argon flow add_liquids->add_base react 5. Heat Reaction (Stir at 100 °C and monitor progress) add_base->react workup 6. Work-up (Cool, Quench, Extract, Dry, Concentrate) react->workup purify 7. Purify (Flash Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Preparation: Place an oven-dried Schlenk tube containing a magnetic stir bar on a balance. Inside a nitrogen-filled glovebox, add this compound (1.0 equiv), Xantphos (e.g., 0.04 equiv), and Pd₂(dba)₃ (e.g., 0.02 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M). Add the amine (1.2 equiv) via syringe.

  • Base Addition: While maintaining a positive flow of argon, quickly add the sodium tert-butoxide (1.4 equiv) in one portion. The reaction mixture may change color.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. The high density of the inorganic base requires good agitation to ensure proper mixing.[5]

  • Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or LC-MS.

  • Work-up: Once the reaction is complete (typically when the this compound is no longer visible by TLC), remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvent.3. Base is old or hydrated.4. Insufficient temperature.1. Use a fresh palladium source and ligand; ensure a robust inert atmosphere.2. Degas solvent by sparging with argon for 30 min or via freeze-pump-thaw cycles.3. Use a fresh bottle of NaOtBu from a glovebox.4. Increase temperature in 10 °C increments.
Hydrodehalogenation A common side reaction where the iodine is replaced by hydrogen.[1]1. Screen different ligands; bulkier ligands often suppress this pathway.2. Ensure the base is added last, after other reagents are mixed.
Starting Material Remains 1. Reaction has not reached completion.2. Catalyst deactivation (e.g., iodide inhibition).[5][6]1. Allow the reaction to run longer.2. Try a different ligand system (e.g., a Buchwald biarylphosphine ligand like SPhos).[8] Consider using Cs₂CO₃ or K₃PO₄ as the base, which can sometimes mitigate this issue.[3]
Complex Mixture of Products 1. Substrate decomposition under basic/thermal conditions.2. Side reactions involving the phenoxy group.1. Lower the reaction temperature and extend the reaction time.2. Screen alternative, milder bases like K₃PO₄.[2]

Safety Precautions

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong, corrosive base that reacts violently with water. It is also hygroscopic. Always handle in a glovebox or under a robust inert atmosphere.

  • Solvents: Toluene is a flammable and toxic solvent. All manipulations should be performed in a fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-iodo-2-phenoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, offering troubleshooting advice and frequently asked questions in a direct Q&A format to address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

General Considerations

Q1: My palladium-catalyzed cross-coupling reaction with this compound is resulting in a low yield or failing completely. What are the most common reasons for this?

Low yields in palladium-catalyzed reactions with pyridine substrates are a common challenge. The primary issues often stem from catalyst deactivation, non-optimal reaction conditions, or problems with the reagents. A systematic approach to troubleshooting is key to identifying the root cause. Key areas to investigate include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering catalytic turnover.[1][2] The active Pd(0) catalyst is also sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is an aggregated, inactive form of palladium, is another frequent deactivation pathway, often prompted by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to shield the palladium from the pyridine nitrogen and promote the desired reaction.[1][2]

  • Suboptimal Base and Solvent: The choice of base and its solubility can significantly impact the reaction. The solvent must be anhydrous and capable of dissolving all reaction components. While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1]

  • Reagent Quality: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[1] Additionally, some coupling partners, like boronic acids, can be prone to side reactions such as protodeboronation.[1][3][4]

Q2: I suspect my palladium catalyst is deactivating. What are the visual signs, and how can I prevent it?

A primary visual indicator of catalyst deactivation is the formation of palladium black, a dark precipitate.[1] This signifies the aggregation of the palladium catalyst into an inactive state.

To prevent catalyst deactivation:

  • Maintain an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[2] Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

  • Select Robust Ligands: The ligand stabilizes the palladium catalyst. If you observe catalyst decomposition, consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC), which can better withstand the reaction conditions.[2]

  • Optimize Temperature: High temperatures can accelerate the breakdown of the catalyst.[2] It is advisable to run the reaction at the lowest effective temperature.

  • Use a Phase-Transfer Catalyst: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutyllammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst and improve yields.[2]

Suzuki-Miyaura Coupling

Q3: I'm observing significant homocoupling of my boronic acid reagent in my Suzuki-Miyaura reaction. How can I minimize this?

Homocoupling of boronic acids is often caused by the presence of oxygen, which leads to oxidative coupling.[2] To minimize this side reaction:

  • Rigorous Degassing: Improve the degassing procedure for your solvent and ensure the reaction is maintained under a strict inert atmosphere.

  • Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[2]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[2]

  • Additives: In some cases, adding a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.[2]

Q4: My Suzuki-Miyaura reaction is sluggish. What specific conditions should I try?

The electronic nature of the pyridine ring can influence reactivity. For electron-deficient pyridines, a more electron-rich ligand may be necessary to facilitate the oxidative addition step.[2] Consider screening a variety of bulky, electron-rich phosphine ligands or NHC ligands. Additionally, ensure your base is sufficiently strong and soluble in the reaction medium.

Buchwald-Hartwig Amination

Q5: What are the key variables to consider when optimizing a Buchwald-Hartwig amination with this compound?

The choice of halide, ligand, and solvent are all interconnected in Buchwald-Hartwig aminations, and changing one can affect multiple steps in the catalytic cycle.[5][6] A high-throughput screening of various combinations of organohalides, amine nucleophiles, commercially available ligands, and solvents can be an effective approach.[5][6]

Sonogashira Coupling

Q6: What are the standard conditions for a Sonogashira coupling, and what are some common issues?

The Sonogashira coupling typically involves a palladium catalyst, a copper(I) cocatalyst, and an amine base to couple terminal alkynes with aryl or vinyl halides.[7] While the reaction can often be performed under mild conditions, issues such as the homocoupling of the alkyne (Glaser coupling) can occur. Copper-free Sonogashira protocols have been developed to mitigate this and other side reactions.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction shows little to no conversion to the desired product. What are the initial troubleshooting steps?

A: When faced with low or no product yield, a systematic approach is essential. Begin by verifying the integrity of your reagents and the reaction setup.

  • Reagent Quality: Ensure your starting materials (aryl halide, organometallic reagent), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly impede the reaction. Solvents should be freshly distilled or from a reliable commercial source.[8]

  • Catalyst Activity: The palladium source and ligands are critical. Pd(II) precatalysts need to be reduced to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not start effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[8] The choice of ligand is also vital, as it affects the stability and activity of the catalyst.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere.[8]

Issue 2: Significant Dehalogenation of this compound

Q: I am observing a significant amount of 2-phenoxypyridine as a byproduct. What is causing this dehalogenation, and how can I prevent it?

A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom is replaced by a hydrogen atom.[9] This is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[9]

  • Troubleshooting Strategies:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over dehalogenation.[9]

    • Base and Solvent: The base and solvent system can be a source of hydrides.[9] Alcoholic solvents, in particular, can be oxidized by the palladium complex to generate hydride species.[9] The strength and nature of the base also play a crucial role.[9] Using a non-alcoholic solvent or a weaker base might reduce dehalogenation.

Experimental Protocols & Data

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Catalyst and Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol %) and the ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol %) in a degassed solvent. Add the appropriate amount of the catalyst/ligand solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-ligand complex (2 mol%)Readily available and effective for many transformations.
Ligand XPhos, SPhos, RuPhos, or other bulky, electron-rich phosphines (4 mol%)Promotes oxidative addition and reductive elimination while preventing catalyst inhibition by the pyridine nitrogen.[1][2]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equiv.)The choice of base can significantly influence the reaction rate and yield.[1]
Solvent Dioxane, Toluene, or a mixture with water (e.g., Dioxane/H₂O 4:1)Solvent choice affects the solubility of reagents and the reaction temperature.[10]
Temperature 80-110 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[1]

Visualizing the Workflow

Troubleshooting a Failed Coupling Reaction

The following diagram illustrates a decision-making process for troubleshooting a failed or low-yielding coupling reaction.

TroubleshootingWorkflow start Low/No Product check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_inert Ensure Inert Atmosphere (Degassed Solvents) check_reagents->check_inert Reagents OK reagent_issue Replace/Purify Reagents check_reagents->reagent_issue Issue Found check_catalyst Evaluate Catalyst System (Precatalyst & Ligand) check_inert->check_catalyst Atmosphere OK inert_issue Improve Degassing/ Inert Gas Purge check_inert->inert_issue Issue Found optimize_conditions Systematically Optimize Conditions (Base, Solvent, Temp.) check_catalyst->optimize_conditions Catalyst System OK catalyst_issue Screen Different Ligands/Precatalysts check_catalyst->catalyst_issue Issue Found success Successful Reaction optimize_conditions->success reagent_issue->start inert_issue->start catalyst_issue->start

References

Technical Support Center: Purification of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-iodo-2-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following question-and-answer format provides in-depth, experience-based solutions to specific issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound from an Ullmann condensation appears as a dark, oily residue. What are the likely impurities, and what is the best initial purification strategy?

A: A dark, oily crude product from an Ullmann-type reaction is common and typically indicates the presence of several impurities.[1][2][3] The most probable contaminants include:

  • Unreacted Starting Materials: Residual 2,3-diiodopyridine (or the corresponding bromo- or chloro-analog) and phenol.

  • Homocoupled Byproducts: Biphenyls from the coupling of two phenol molecules or biaryls from the coupling of two pyridine rings.

  • Copper Catalyst Residues: The copper catalyst, often used as copper(I) iodide or copper powder, and its salts can persist in the crude mixture.[1][3]

  • High-Boiling Solvents: Solvents like DMF, NMP, or nitrobenzene, which are often required for these high-temperature reactions, can be difficult to remove completely.[1]

Initial Purification Strategy:

  • Aqueous Workup: Begin with a thorough aqueous workup to remove the bulk of the copper salts and any water-soluble starting materials. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with an aqueous ammonia solution (to complex and remove copper), water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Solvent Trituration: If the residue is still oily, trituration with a non-polar solvent like hexanes or pentane can often induce crystallization of the desired product, leaving many impurities dissolved in the solvent.

Q2: I'm struggling to achieve good separation of this compound from a closely-eluting impurity using flash column chromatography. What adjustments can I make to my chromatography conditions?

A: Achieving baseline separation can be challenging. Here’s a systematic approach to optimizing your flash chromatography:

Troubleshooting Flash Chromatography Separation

ParameterRecommended Adjustment & Rationale
Solvent System If you are using a standard hexane/ethyl acetate system, consider switching to a different solvent system to alter the selectivity. Toluene or dichloromethane as the less polar component can sometimes provide better separation for aromatic compounds.[4] A small amount of a more polar solvent like methanol can also be added to the mobile phase.
Gradient Elution A shallow gradient elution is often more effective than an isocratic one for separating closely-eluting compounds.[4] Start with a low percentage of the more polar solvent and increase it very slowly over the course of the separation.
Silica Gel Type Standard silica gel is acidic and can sometimes cause degradation of sensitive compounds. If you suspect this is an issue, consider using deactivated silica gel (by pre-treating with a solvent system containing 1-3% triethylamine) or an alternative stationary phase like alumina.[4]
Sample Loading For difficult separations, dry loading the sample is highly recommended.[4][5] Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column, leading to a more concentrated band and better separation.

Workflow for Optimizing Flash Chromatography

G start Poor Separation Observed solvent Modify Solvent System (e.g., Hexane/EtOAc to Toluene/EtOAc) start->solvent gradient Implement Shallow Gradient Elution solvent->gradient If still poor silica Consider Deactivated Silica or Alumina gradient->silica If still poor loading Switch to Dry Loading Technique silica->loading If still poor success Achieved Good Separation loading->success

Caption: Decision workflow for troubleshooting poor separation in flash chromatography.

Q3: My NMR spectrum of the purified this compound shows some persistent, unidentified peaks. What are the common residual solvents or process-related impurities I should look for?

A: Even after chromatography, trace impurities can remain. It's crucial to identify these to ensure the final product's purity.

Common Residual Impurities and Their Identification:

  • Solvents: High-boiling point solvents from the reaction (e.g., DMF, NMP) or solvents from the workup and chromatography (e.g., ethyl acetate, dichloromethane, hexanes) are common. You can identify these by comparing the chemical shifts of the unknown peaks to published data for common laboratory solvents.[6][7][8][9]

  • Silicone Grease: If you used greased ground glass joints, you may see broad signals from silicone grease in your proton NMR.

  • Starting Materials: Trace amounts of 2,3-diiodopyridine or phenol may still be present. Compare the spectrum to authentic samples of the starting materials if available.

  • Isomeric Byproducts: Depending on the synthetic route, you might have small amounts of other iodinated phenoxypyridine isomers.

Reference Table for Common Residual Solvents in CDCl₃

Solvent¹H NMR Chemical Shift (ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48, 1.21q, t
Ethyl Acetate4.12, 2.05, 1.26q, s, t
Hexane1.25, 0.88m, m
Toluene7.27-7.17, 2.34m, s

Data compiled from various sources.[6][7][8][9]

Q4: Can recrystallization be an effective final purification step for this compound? If so, what solvent systems are recommended?

A: Yes, recrystallization can be an excellent method to obtain highly pure, crystalline this compound, especially for removing minor impurities after chromatography.[10][11] The key is to find a solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Recommended Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes).

  • Recrystallization Procedure:

    • Dissolve the this compound in the minimum amount of the chosen hot solvent or solvent mixture.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Further cooling in an ice bath or refrigerator can help maximize the yield of crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Logical Flow for Recrystallization

G start Post-Chromatography Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool filter Collect Crystals by Filtration cool->filter dry Dry Under Vacuum filter->dry pure High Purity Crystalline Product dry->pure

Caption: Step-by-step workflow for the recrystallization of this compound.

References

common side reactions in the synthesis of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-2-phenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic route.

Introduction: The Synthetic Challenge

The synthesis of this compound is typically approached as a two-stage process: first, the formation of a carbon-oxygen bond to create the 2-phenoxypyridine intermediate, followed by a regioselective iodination. Each stage presents unique challenges that can impact yield, purity, and scalability. The primary hurdles are achieving a clean, high-yielding C-O coupling and controlling the regioselectivity of the subsequent electrophilic iodination on an electron-rich pyridine ring. This guide addresses the most common side reactions and experimental pitfalls encountered.

Visualized Workflow: Troubleshooting Logic

This diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Probable Causes cluster_2 Solutions p1 Low Yield of 2-Phenoxypyridine c1 Inactive Catalyst (Pd or Cu) p1->c1 Cause c2 Base Incompatibility or Degradation p1->c2 Cause c3 Hydrodehalogenation of Starting Material p1->c3 Cause p2 Impure Product After C-O Coupling c4 Residual Catalyst Contamination p2->c4 Cause p3 Poor Regioselectivity (Mixture of Iodo-isomers) c5 Steric Hindrance/ Electronic Effects p3->c5 Cause p4 Incomplete Iodination c6 Insufficiently Activated Iodine Source p4->c6 Cause c7 Reaction Temperature Too Low p4->c7 Cause s1 Use Fresh Catalyst/ Screen Ligands (e.g., Xantphos) c1->s1 Solution s2 Use Anhydrous Solvent/ Switch to Cs2CO3 or K3PO4 c2->s2 Solution s3 Degas Solvents/ Use Inert Atmosphere c3->s3 Solution s4 Filter Through Celite/ Silica Gel Plug c4->s4 Solution s5 Modify Reaction Conditions/ Use Directing Groups c5->s5 Solution s6 Use I2 with an Oxidant (e.g., H2O2, NaNO2) c6->s6 Solution s7 Increase Temperature/ Extend Reaction Time c7->s7 Solution

Caption: Troubleshooting workflow for this compound synthesis.

Part 1: Troubleshooting Guide for Common Issues

Stage 1: C-O Coupling (Formation of 2-Phenoxypyridine)

The formation of the 2-phenoxypyridine core is typically achieved via a palladium-catalyzed Buchwald-Hartwig coupling or a copper-catalyzed Ullmann condensation.[1][2] Both have distinct troubleshooting profiles.

Q1: My Buchwald-Hartwig C-O coupling reaction shows low conversion of the starting 2-bromopyridine. What are the likely causes and solutions?

A1: Low conversion in a Buchwald-Hartwig coupling is a frequent issue stemming from several factors:

  • Cause 1: Catalyst Inactivity. The active Pd(0) species is sensitive to oxygen. Incomplete degassing or an air leak can lead to catalyst oxidation and inactivation. The phosphine ligand can also degrade.

    • Solution: Ensure all reagents and the solvent are rigorously degassed using a freeze-pump-thaw cycle or by bubbling with argon for an extended period. Use a glovebox for catalyst handling. For 2-halopyridines, bulky, electron-rich phosphine ligands like Xantphos or dppf often give excellent results.[3] If catalyst deactivation is suspected, use a fresh batch of both the palladium precursor (e.g., Pd(OAc)₂) and the ligand.

  • Cause 2: Inappropriate Base. Sodium tert-butoxide (NaOtBu), a common choice, is highly hygroscopic and can be partially neutralized by adventitious water, reducing its effectiveness. It can also be too aggressive for some substrates, leading to side reactions.

    • Solution: Use a fresh, unopened bottle of NaOtBu or dry it thoroughly under vacuum. Alternatively, consider switching to a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are often more tolerant of trace moisture and can minimize side reactions.[4]

  • Cause 3: Side Reaction - Hydrodehalogenation. A common side reaction is the reduction of the aryl halide starting material (2-bromopyridine) to pyridine. This is often promoted by trace water or other protic impurities.

    • Solution: Use anhydrous solvents and reagents. Ensure the amine or alcohol coupling partner is dry. Maintaining a strictly inert atmosphere helps suppress this pathway.

Q2: I'm using an Ullmann condensation, and the reaction is sluggish and requires very high temperatures (>180 °C). How can I improve this?

A2: Traditional Ullmann reactions are notorious for requiring harsh conditions.[2] Modern protocols have significantly improved this.

  • Cause: Low Catalyst Activity. "Activated" copper powder, often used in classic protocols, has inconsistent surface area and activity.

    • Solution: Switch from copper powder to a well-defined copper(I) salt like CuI. The addition of a ligand can dramatically accelerate the reaction and lower the required temperature. 1,10-Phenanthroline or N,N-dimethylglycine are effective and well-documented ligands for promoting Ullmann C-O couplings.[5] These ligands solubilize the copper species and facilitate the catalytic cycle.

Stage 2: Regioselective Iodination

The introduction of iodine onto the 2-phenoxypyridine ring is an electrophilic aromatic substitution. The key challenge is directing the iodine to the C3 position over the electronically similar C5 position.

Q3: My final product is a mixture of 3-iodo and 5-iodo-2-phenoxypyridine. How can I improve the regioselectivity for the 3-iodo isomer?

A3: This is the most critical challenge of the synthesis. The phenoxy group is an ortho-, para-director, activating the 3- and 5-positions. The pyridine nitrogen is a deactivating group. The outcome is highly dependent on the reaction conditions.

  • Cause: Competing Electronic Effects. Both the C3 and C5 positions are activated towards electrophilic attack. Subtle differences in sterics and electronics determine the ratio. Radical-based iodination mechanisms can sometimes favor the C3 position.[6][7]

    • Solution 1: Choice of Iodinating Agent. Avoid highly reactive electrophilic iodine sources like ICl, which can be unselective. A combination of molecular iodine (I₂) with a mild oxidant often provides better control. Reagents like I₂/H₂O₂ or I₂/NaNO₂ can generate the active iodinating species in situ, and the milder conditions can favor the desired isomer.[8]

    • Solution 2: Radical-Based Conditions. A protocol using K₂S₂O₈ and NaI may proceed through a radical pathway, which has shown C3 selectivity for certain pyridine systems.[6][9] This is a more advanced technique but can be highly effective for directing the substitution.

    • Solution 3: Solvent Effects. The polarity of the solvent can influence the transition state energies for attack at C3 versus C5. Experiment with a range of solvents, from nonpolar (e.g., DCE) to polar aprotic (e.g., acetonitrile) to find the optimal conditions for your specific substrate.

Q4: The iodination reaction does not go to completion, and I have a significant amount of unreacted 2-phenoxypyridine remaining. What should I do?

A4: Incomplete iodination typically points to an insufficiently reactive iodinating system or suboptimal reaction conditions.

  • Cause 1: Weak Iodinating Agent. Molecular iodine (I₂) alone is a weak electrophile and often requires an activator or oxidant to facilitate the reaction, especially on a somewhat deactivated ring system like pyridine.[10]

    • Solution: Ensure an appropriate activating agent is used with I₂. Common choices include nitric acid, silver salts (like AgNO₃), or peroxides.[10] These agents polarize the I-I bond or oxidize iodide to a more electrophilic species.

  • Cause 2: Low Temperature. Electrophilic aromatic substitutions are often kinetically slow and may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, try heating to 40-60 °C. Monitor by TLC or LCMS to ensure the product is stable at higher temperatures and to track the disappearance of the starting material.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism that dictates C3 vs. C5 iodination?

A1: The mechanism is an electrophilic aromatic substitution. The 2-phenoxypyridine ring is activated by the oxygen atom of the phenoxy group through resonance, increasing electron density at the ortho (C3) and para (C5) positions. The pyridine nitrogen, being electronegative, deactivates the ring towards electrophilic attack. The final regiochemical outcome is a delicate balance between the activating effect of the phenoxy group and the steric hindrance at the C3 position, which is adjacent to the bulky phenoxy group. Milder, kinetically controlled conditions may favor the less-hindered C5, while thermodynamically controlled or radical-based reactions might show a preference for C3.[6][7]

Caption: Competing pathways in the electrophilic iodination of 2-phenoxypyridine.

Q2: How can I effectively purify the final this compound product from isomers and starting material?

A2: Purification is best achieved using silica gel column chromatography. The polarity difference between 2-phenoxypyridine, this compound, and 5-iodo-2-phenoxypyridine is often sufficient for separation. A gradient elution system, starting with a nonpolar solvent like heptane or hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, is typically effective. Careful monitoring of fractions by TLC is crucial. If separation is difficult, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) may be an alternative.

Q3: How do I confirm the identity and regiochemistry of my final product?

A3: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns of the pyridine protons are diagnostic. In the 3-iodo product, you would expect to see two remaining protons on the pyridine ring, which will appear as doublets of doublets. The proton at C4 will be coupled to the protons at C5 and C6, and the proton at C5 will be coupled to C4 and C6. The absence of the characteristic H3 proton signal and the specific splitting patterns of H4, H5, and H6 will confirm the structure.

  • ¹³C NMR: The carbon spectrum will show a signal for the carbon bearing the iodine atom, typically shifted upfield due to the heavy atom effect.

  • Mass Spectrometry: Will confirm the correct molecular weight for the mono-iodinated product. For unambiguous confirmation, especially if both isomers are present, 2D NMR techniques like NOESY (to look for through-space correlations between the phenoxy protons and the pyridine protons) or X-ray crystallography of a suitable solid derivative can be employed.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Phenoxypyridine via Buchwald-Hartwig Coupling

This protocol is adapted from general procedures for the arylation of phenols.[11]

ReagentMWAmountMolesEq.
2-Bromopyridine158.011.58 g10.01.0
Phenol94.111.13 g12.01.2
Pd(OAc)₂224.5045 mg0.200.02
Xantphos578.68232 mg0.400.04
Cs₂CO₃325.824.89 g15.01.5
Toluene (anhydrous)-50 mL--

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Add phenol, followed by 2-bromopyridine.

  • Add anhydrous, degassed toluene via cannula.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LCMS for the disappearance of 2-bromopyridine.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography (eluent: 10% ethyl acetate in hexane) to yield 2-phenoxypyridine as a colorless oil.

Protocol 2: Synthesis of this compound

This protocol uses a well-established electrophilic iodination method.[8]

ReagentMWAmountMolesEq.
2-Phenoxypyridine171.201.71 g10.01.0
Iodine (I₂)253.812.80 g11.01.1
Sodium Nitrite (NaNO₂)69.000.76 g11.01.1
Acetonitrile-40 mL--

Procedure:

  • In a round-bottom flask, dissolve 2-phenoxypyridine in acetonitrile.

  • Add sodium nitrite, followed by the portion-wise addition of solid iodine at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid.

  • Monitor the reaction by TLC (staining with KMnO₄ can help visualize spots).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluent: 5-10% ethyl acetate in hexane) to isolate this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities of cross-coupling reactions with 3-iodo-2-phenoxypyridine. As a sterically hindered and electronically unique substrate, it presents challenges that require careful consideration of catalyst systems and reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to facilitate your success.

The Challenge: Understanding the this compound Substrate

The primary difficulty in performing cross-coupling reactions on this substrate stems from two core features:

  • Pyridine Nitrogen Coordination : The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This can sequester the active catalytic species, forming an inactive or less active complex, thereby inhibiting or completely stalling the catalytic cycle.[1][2][3]

  • Steric Hindrance : The bulky phenoxy group at the 2-position creates significant steric congestion around the reaction center at the 3-position. This can hinder the approach of the palladium catalyst for the crucial oxidative addition step and impede subsequent steps in the catalytic cycle.[4][5]

These factors necessitate the use of specialized catalyst systems, particularly ligands that are both bulky and electron-rich, to overcome these intrinsic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Pd(PPh₃)₄ catalyst not working for this substrate? A1: While Pd(PPh₃)₄ is a workhorse catalyst, it often fails for challenging substrates like this compound. The triphenylphosphine (PPh₃) ligand is often not bulky or electron-donating enough to prevent the pyridine nitrogen from coordinating to the palladium center and deactivating the catalyst.[1][3] Furthermore, it may not be sufficient to promote the rate-limiting oxidative addition step at the sterically hindered C-I bond. For this substrate, more advanced, sterically demanding, and electron-rich phosphine ligands are required.[6][7]

Q2: What is the first thing I should change if I observe no reaction? A2: The first and most critical variable to address is the ligand. Switching from a general-purpose ligand like PPh₃ to a modern, bulky, electron-rich phosphine ligand is the most impactful change you can make. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Josiphos families are specifically designed for these types of challenging couplings.[8][9] Using a pre-formed palladium-ligand complex (a precatalyst) can also significantly improve reproducibility.[8][10]

Q3: What are the most common side reactions I should look out for? A3: The two most prevalent side reactions are hydrodehalogenation and homocoupling.

  • Hydrodehalogenation : This is the replacement of the iodine atom with a hydrogen atom, yielding 2-phenoxypyridine. It is often caused by moisture or other proton sources in the reaction mixture.[1][11]

  • Homocoupling : This is the dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction). It is typically promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1][12] Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial to minimize this.[1][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Conversion of Starting Material

You've set up your reaction, but after several hours or overnight, analysis (TLC, LC-MS) shows mostly unreacted this compound.

Initial Diagnostic Workflow for Low Conversion

G start Low or No Conversion check_ligand Is the ligand bulky and electron-rich (e.g., XPhos)? start->check_ligand check_atmosphere Was the reaction rigorously degassed and kept under inert gas? check_ligand->check_atmosphere Yes switch_ligand Switch to a specialized ligand (e.g., XPhos, RuPhos, BrettPhos) or a precatalyst (e.g., XPhos Pd G3). check_ligand->switch_ligand No check_reagents Are all reagents (base, solvent) pure and anhydrous? check_atmosphere->check_reagents Yes improve_degassing Improve degassing procedure (e.g., freeze-pump-thaw cycles) and ensure positive Ar/N₂ pressure. check_atmosphere->improve_degassing No check_temp Is the reaction temperature appropriate? check_reagents->check_temp Yes use_new_reagents Use freshly opened, high-purity, anhydrous solvents and bases. check_reagents->use_new_reagents No increase_temp Incrementally increase temperature. (e.g., from 80°C to 110°C). check_temp->increase_temp No success Reaction Improved check_temp->success Yes switch_ligand->success improve_degassing->success use_new_reagents->success increase_temp->success

Caption: Troubleshooting workflow for low conversion.

Q: My reaction is stalled. What specific catalyst and ligand changes should I consider? A: The catalyst system is paramount. For this substrate, you need a system that favors oxidative addition and resists deactivation by the pyridine nitrogen.

  • Ligand Choice : Move away from simple phosphines. Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, RuPhos, or BrettPhos.[8] These ligands create a sterically crowded palladium center that disfavors pyridine binding and promotes the desired catalytic steps.

  • Palladium Source : Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[13] Better yet, use a well-defined precatalyst (e.g., XPhos Pd G2/G3). Precatalysts are often more stable, easier to handle, and provide more reproducible results by ensuring a consistent ligand:palladium ratio and facilitating the generation of the active Pd(0) species.[8][10]

Q: Could my base or solvent be the issue? A: Absolutely. The base and solvent are not passive components; they actively participate in the catalytic cycle.

  • Base Selection : The choice of base is coupling-dependent. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][11] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[1][14] The base's solubility can also impact the reaction; ensure it's appropriate for your chosen solvent.[1]

  • Solvent Effects : Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or THF are common choices.[15][16] The polarity of the solvent can influence the reaction pathway; sometimes screening different solvents is necessary.[17][18] Crucially, the solvent MUST be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[1][12]

Issue 2: Significant Byproduct Formation

Your reaction proceeds, but you isolate the desired product in low yield along with significant amounts of byproducts.

Byproduct Probable Cause(s) Recommended Solution(s)
2-Phenoxypyridine (Hydrodehalogenation)- Presence of water or other proton sources.- Certain bases or solvents can act as hydride sources.- Use scrupulously dried, anhydrous solvents and reagents.[1]- For Suzuki, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure high-purity amine is used.[1][11]
Homocoupled Product (e.g., Biphenyl from Phenylboronic Acid)- Presence of oxygen in the reaction mixture.- Suboptimal base or temperature.- Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).[1][8]- Lowering the reaction temperature may disfavor homocoupling.[1]
Palladium Black (Catalyst Decomposition)- Reaction temperature is too high.- Inadequate ligand-to-palladium ratio.- Impurities in reagents or solvents.- Lower the reaction temperature.[1]- Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1 for Pd(OAc)₂/Pd₂(dba)₃).- Use high-purity reagents and solvents.[12]

Catalyst System Selection Guide

The optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed. The following table provides recommended starting points for various common transformations.

Coupling TypeRecommended Pd SourceRecommended LigandTypical BaseTypical SolventKey Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or XPhos Pd G3XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane/H₂OBoronic acids can be unstable; consider using the corresponding pinacol ester (BPin).[1] Rigorous degassing is critical to prevent boronic acid homocoupling.[8]
Buchwald-Hartwig Amination Pd₂(dba)₃ or BrettPhos Pd G3BrettPhos, RuPhos, XPhosNaOtBu, LHMDSToluene, THFRequires a strong, non-nucleophilic base. Ligand choice is critical for coupling with primary or secondary amines and hindered substrates.[8][9][19]
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, cataCXium® AEt₃N, i-Pr₂NH (serves as base and solvent)THF, DMFOften requires a Cu(I) co-catalyst (e.g., CuI), though copper-free conditions exist.[20][21] The amine base is crucial.[22]
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, AcetonitrileAryl iodides are highly reactive in Heck couplings. Ligand choice can influence regioselectivity.[23][24]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Catalytic Cycle and Point of Inhibition

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂(Ar)Pd(II)-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition inactive_complex LₙPd-Pyridine Complex (Inactive) pd0->inactive_complex Catalyst Inhibition transmetal_complex L₂(Ar)Pd(II)-Ar' oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Product (Ar-Ar') transmetal_complex->product aryl_iodide This compound (Ar-I) aryl_iodide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal_complex inhibitor Pyridine Nitrogen inhibitor->inactive_complex

Caption: Simplified Suzuki cycle highlighting potential catalyst inhibition.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 ratio)

Procedure:

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition : In a glovebox or under a positive stream of inert gas, add Pd₂(dba)₃ and XPhos to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[1][2]

  • Solvent Addition : Add the degassed toluene and water via syringe. The mixture should be a suspension.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction : Extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

This guide provides a comprehensive framework for successfully navigating the cross-coupling of this compound. By understanding the substrate's inherent challenges and systematically applying the troubleshooting principles and optimized protocols outlined here, researchers can significantly improve reaction outcomes and accelerate their research and development efforts.

References

storage and stability issues of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-Iodo-2-phenoxypyridine?

A1: Proper storage is critical to maintaining the integrity of this compound. The primary concerns are sensitivity to light, atmospheric oxygen, and moisture. Based on the reactivity of analogous iodo- and pyridine-containing compounds, we recommend the following conditions.[1][2]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential auto-degradation reactions and minimizes volatility. While some related compounds are stored at room temperature, refrigeration provides an extra margin of stability.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The pyridine ring and phenoxy ether can be susceptible to oxidation.[4] An inert atmosphere displaces oxygen, preventing oxidative degradation, which often leads to color changes.
Light Amber Glass Vial / Protect from LightThe Carbon-Iodine bond is labile and susceptible to homolytic cleavage upon exposure to UV or even ambient light, which can generate radical species and lead to discoloration and impurities.[5][6]
Container Tightly Sealed Glass ContainerPrevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic for long-term storage of halogenated organic compounds.[2]

Q2: My solid this compound has developed a yellow or brownish tint over time. Is it still usable?

A2: A change in color from white or off-white to yellow or brown is a common visual indicator of degradation.[5] This is often due to the liberation of trace amounts of iodine (I₂) resulting from the light-induced or thermal cleavage of the C-I bond. While minor discoloration may not significantly impact some robust reactions like Suzuki or Sonogashira coupling, it signifies the presence of impurities.

Recommendation: Before use, you must re-characterize the material to assess its purity. A simple purity check via HPLC or TLC is strongly advised. For high-stakes applications, such as late-stage synthesis or GMP work, using discolored material without re-purification is not recommended.

Q3: What are the most likely degradation pathways for this compound?

A3: The molecule's structure suggests three primary routes of degradation, stemming from its key functional groups.

  • Photodecomposition: The most probable pathway involves the cleavage of the C-I bond by light to form a pyridyl radical and an iodine radical. This can initiate a cascade of side reactions or dimerization.[6]

  • Oxidation: The electron-rich pyridine ring can be susceptible to oxidation, especially in the presence of air and light, potentially forming N-oxides or other oxidized species.[4] This process is a major cause of chemical degradation.[4]

  • Hydrolysis: While the phenoxy ether linkage is generally stable, it can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield 3-iodopyridin-2-ol and phenol. This is less common under standard storage conditions but can be a concern in solution-based stability studies.

G Potential Degradation Pathways of this compound A This compound B Photodecomposition (Light/UV) A->B C Oxidation (Air/O₂) A->C D Hydrolysis (Strong Acid/Base) A->D P1 Pyridyl & Iodine Radicals (Leads to I₂ formation, discoloration) B->P1 P2 Pyridine N-Oxide & other oxidized species C->P2 P3 3-Iodopyridin-2-ol + Phenol D->P3

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields with a New Batch

  • Symptoms: You have opened a new bottle of this compound and are observing significantly lower yields in a cross-coupling reaction compared to a previous batch.

  • Potential Cause & Causality: The issue may not be degradation but rather the presence of residual impurities from synthesis, such as starting materials or byproducts. For instance, incomplete iodination could leave behind 2-phenoxypyridine, which would be unreactive in subsequent coupling steps, effectively lowering the molar amount of your active starting material.

  • Troubleshooting Workflow:

G start Inconsistent Reaction Yields check_purity Assess Purity of Starting Material (Use Protocol 1: HPLC Purity Check) start->check_purity purity_ok Purity >98%? check_purity->purity_ok investigate_reagents Investigate Other Reagents: - Catalyst activity - Base quality - Solvent dryness purity_ok->investigate_reagents Yes repurify Purity <98% or Impurities Detected purity_ok->repurify No end_ok Proceed with Reaction investigate_reagents->end_ok purify_sm Re-purify Starting Material (e.g., Recrystallization or Column Chromatography) repurify->purify_sm end_retry Retry Reaction with Purified Material purify_sm->end_retry

Caption: Decision workflow for troubleshooting inconsistent reaction yields.

Issue 2: Appearance of New Spots on TLC or Peaks in HPLC During Workup

  • Symptoms: During your reaction workup or purification, you observe new impurities that were not present in the starting material.

  • Potential Cause & Causality: This could indicate compound instability under the specific reaction or workup conditions.

    • Workup-Induced Degradation: Strong acidic or basic conditions during an aqueous wash can cause hydrolysis of the ether linkage.

    • Thermal Degradation: Prolonged heating during reaction or solvent evaporation at high temperatures can accelerate degradation.

    • Silica Gel-Mediated Degradation: Halogenated pyridines can sometimes show instability on silica gel, especially if the silica is acidic or left for extended periods. This can lead to streaking and decomposition during column chromatography.

  • Solutions:

    • Neutralize Carefully: Ensure aqueous washes are performed under neutral or mildly basic conditions. Use buffers if necessary.

    • Minimize Heat: Concentrate your product solutions in vacuo at the lowest practical temperature.

    • Optimize Chromatography: If silica-induced degradation is suspected, try neutralizing the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) before loading your sample. Alternatively, consider a different stationary phase like alumina.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method to quickly assess the purity of this compound.[7][8][9]

A. Instrumentation and Materials

  • HPLC system with UV detector, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

B. Sample Preparation

  • Accurately weigh approximately 1 mg of your this compound sample.

  • Dissolve the sample in 1 mL of the sample diluent to create a ~1 mg/mL stock solution.

  • Vortex until fully dissolved. If needed, sonicate for 2-3 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

C. HPLC Method Parameters

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% B to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 30% B (re-equilibration)

D. System Validation & Analysis

  • System Suitability: Before running your sample, inject a well-characterized reference standard (if available). The retention time should be consistent, and the peak should be sharp and symmetrical.

  • Analysis: Inject your prepared sample.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

E. Interpretation

  • A purity level of >98% is generally considered good for most research applications.

  • Significant secondary peaks may indicate degradation products or synthesis-related impurities. Their identity can be further investigated using LC-MS.

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 3-Iodo-2-phenoxypyridine vs. 3-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction with Significant Consequences

In the landscape of pharmaceutical and agrochemical development, heteroaromatic scaffolds are indispensable building blocks. Among these, substituted pyridines are ubiquitous. Specifically, 2-phenoxypyridine derivatives are prevalent motifs in a range of biologically active molecules. When synthetic chemists aim to further functionalize this core at the 3-position, a critical choice emerges: which halogen should be employed as a synthetic handle?

This guide provides an in-depth comparison of the reactivity of two closely related yet distinct building blocks: 3-Iodo-2-phenoxypyridine and 3-Bromo-2-phenoxypyridine . While differing by only a single halogen atom, their performance in crucial bond-forming reactions, particularly palladium-catalyzed cross-couplings, varies significantly. Understanding these differences is paramount for researchers and process chemists aiming to optimize reaction conditions, maximize yields, and make informed decisions based on both chemical principles and practical considerations like cost and substrate sensitivity.

This document moves beyond a simple catalog of facts to explain the underlying causality of the observed reactivity, empowering you to select the optimal reagent for your specific synthetic challenge.

Part 1: The Fundamental Driver of Reactivity—The Carbon-Halogen Bond

The disparate reactivity of these two compounds is rooted in the fundamental properties of the carbon-halogen (C-X) bond. In the context of the most common applications for these molecules—palladium-catalyzed cross-coupling reactions—the initial, and often rate-determining, step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2][3]

The energy required to initiate this step is directly related to the strength of the C-X bond that must be cleaved. The established trend for the bond dissociation energies of carbon-halogen bonds is:

C-F > C-Cl > C-Br > C-I [4][5]

The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.[6][7] This is because iodine is a larger atom with its valence electrons in the 5p orbital, resulting in more diffuse orbital overlap with carbon's 2sp² orbital compared to the more compact 4p orbital of bromine.[6][8] Consequently, the C-I bond requires less energy to break, leading to a lower activation energy for the oxidative addition step.[1][9] This fundamental difference manifests as a general rule: aryl iodides are more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions .

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Part 2: Comparative Performance in Key Synthetic Transformations

To illustrate the practical implications of this reactivity difference, we will compare the performance of 3-iodo- and 3-bromo-2-phenoxypyridine in two of the most powerful and widely used C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of biaryl synthesis.[10] The higher reactivity of the iodo-substrate directly translates to more facile and efficient coupling.

ParameterThis compound 3-Bromo-2-phenoxypyridine Rationale & Causality
Typical Temperature Room Temp. to 80 °C80 °C to 120 °CThe lower activation energy for C-I bond cleavage allows the reaction to proceed at lower temperatures.
Catalyst Loading 0.5 - 2 mol%2 - 5 mol%A more efficient oxidative addition step leads to faster catalyst turnover, requiring less catalyst.
Base Weaker bases (e.g., K₂CO₃, K₃PO₄) are often sufficient.[11]Stronger bases (e.g., Cs₂CO₃) may be needed to facilitate the transmetalation step.Milder conditions overall reduce the demand on the base to promote the catalytic cycle.
Ligand Choice Standard phosphine ligands (e.g., PPh₃, XPhos) are generally effective.[11]More electron-rich, sterically bulky ligands (e.g., SPhos, RuPhos) may be required to promote oxidative addition of the stronger C-Br bond.
Reaction Time Typically shorter (1-12 hours)Often longer (12-24 hours)Faster rate of the initial oxidative addition leads to quicker overall reaction completion.
Side Reactions Lower risk of thermal degradation of sensitive functional groups.Higher temperatures increase the risk of side reactions, such as protodehalogenation or degradation.Milder conditions are more forgiving for complex substrates.
Protocol: Representative Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(4-methoxyphenyl)-2-phenoxypyridine.

Protocol for this compound (Higher Reactivity)

  • To an oven-dried flask under an inert atmosphere (Argon), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Add the palladium catalyst, e.g., Pd₂(dba)₃ (1 mol%), and the ligand, e.g., XPhos (2.5 mol%).

  • Add anhydrous dioxane/water (10:1, 0.1 M) via syringe.

  • Stir the mixture at 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for 3-Bromo-2-phenoxypyridine (Lower Reactivity)

  • To an oven-dried flask under an inert atmosphere (Argon), add 3-bromo-2-phenoxypyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add the palladium catalyst, e.g., Pd(OAc)₂ (3 mol%), and a more electron-rich ligand, e.g., SPhos (6 mol%).

  • Add anhydrous toluene (0.1 M) via syringe.

  • Stir the mixture at 110 °C and monitor by TLC or LC-MS. The reaction may require 12-18 hours for full conversion.

  • Follow the same workup and purification procedure as described above.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, essential for synthesizing aryl amines found in countless pharmaceuticals.[12][13] The reactivity trend observed in Suzuki couplings holds true here as well.

ParameterThis compound 3-Bromo-2-phenoxypyridine Rationale & Causality
Typical Temperature 60 °C to 100 °C90 °C to 110 °CThe C-I bond's lability facilitates the initial oxidative addition at lower thermal energy.
Base NaOtBu or LiHMDS are effective.A strong, non-nucleophilic base like NaOtBu or K₂CO₃ is standard, but conditions may be less forgiving.[14]The overall increased reactivity allows for more flexibility in base selection.
Ligand Choice Second-generation Buchwald ligands (e.g., BINAP) are often sufficient.[12]Requires modern, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) to facilitate both oxidative addition and the final reductive elimination step.[14]The less reactive C-Br bond necessitates a more sophisticated ligand to drive the catalytic cycle efficiently.
Substrate Scope Generally more tolerant of sensitive functional groups on the amine coupling partner due to milder conditions.The higher temperatures and potentially longer reaction times can be detrimental to delicate substrates.Lower reaction temperatures preserve functional group integrity.

Part 3: Practical Considerations and Strategic Selection

While the chemical reactivity clearly favors the iodo-substrate, the choice in a real-world research or development setting is more nuanced.

Synthesis, Availability, and Cost
  • 3-Bromo-2-phenoxypyridine: The precursor, 3-bromopyridine, is readily synthesized on a large scale via direct electrophilic bromination of pyridine.[15][16][17] This makes it a relatively inexpensive and widely available starting material. The subsequent nucleophilic substitution with phenol is typically straightforward.

  • This compound: The corresponding 3-iodopyridine is often prepared from 3-bromopyridine via a copper-catalyzed Finkelstein reaction or through direct iodination methods, adding a step and cost to the synthesis.[18] As a result, this compound is generally more expensive and less readily available in bulk quantities than its bromo-counterpart.

A Decision-Making Framework

The selection between these two reagents is a classic case of balancing reactivity with practicality.

Decision_Framework cluster_0 Substrate Selection Guide Start Synthetic Goal: Functionalize 2-Phenoxypyridine at C-3 Q1 Are there sensitive functional groups in the coupling partners? Start->Q1 Q2 Is reaction speed or maximizing yield the absolute priority? Q1->Q2 No Iodo Choose: This compound (High Reactivity, High Cost) Q1->Iodo Yes Q3 Is this a large-scale synthesis where cost is a primary driver? Q2->Q3 No Q2->Iodo Yes Bromo Choose: 3-Bromo-2-phenoxypyridine (Lower Reactivity, Lower Cost) Q3->Bromo Yes Q3->Bromo No (Consider Bromo first)

Caption: Decision framework for selecting the appropriate halogenated substrate.

Choose this compound when:

  • Mild conditions are essential: The substrate or coupling partner contains sensitive functional groups (e.g., esters, unprotected indoles) that would not tolerate the higher temperatures required for the bromo-derivative.

  • Reaction efficiency is paramount: For discovery chemistry where rapid generation of analogs and high yields are needed to expedite structure-activity relationship (SAR) studies.

  • The bromo-analog has failed: If attempts with 3-bromo-2-phenoxypyridine result in low conversion or decomposition, switching to the iodo-analog is the logical next step.

Choose 3-Bromo-2-phenoxypyridine when:

  • Cost is a major factor: For process development and scale-up campaigns, the lower cost of the bromo-derivative can lead to significant savings.

  • The coupling partners are robust: If the molecules can withstand temperatures of 100-110 °C without degradation.

  • Modern catalyst systems are available: With the right combination of an advanced, electron-rich phosphine ligand and a strong base, excellent yields can often be achieved, mitigating the lower intrinsic reactivity.

Conclusion

The comparison between this compound and 3-bromo-2-phenoxypyridine is a clear demonstration of fundamental chemical principles influencing practical synthetic strategy. The iodo-derivative is the more reactive compound, a direct consequence of its weaker carbon-iodine bond. This translates to milder reaction conditions, shorter reaction times, and often higher yields in palladium-catalyzed cross-coupling reactions. However, this superior reactivity comes at a higher financial cost.

The bromo-derivative , while inherently less reactive, remains a highly viable and attractive option, particularly for large-scale applications where cost is a primary concern. Its successful application hinges on the use of more forcing conditions and advanced catalyst systems, which are now readily available to the modern chemist.

Ultimately, the choice is not about which reagent is "better," but which is fitter for the specific purpose . By understanding the interplay between bond strength, reaction kinetics, and economic factors, the researcher can confidently select the optimal building block to achieve their synthetic goals efficiently and effectively.

References

Comparative Biological Activity of 3-Iodo-2-Phenoxypyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of the biological activities of 3-iodo-2-phenoxypyridine derivatives, placing them in the broader context of phenoxypyridine and iodinated heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic potential of this specific chemical scaffold. We will delve into the structural rationale, comparative performance data, and the experimental methodologies crucial for their evaluation.

The Scientific Rationale: Why this compound?

The phenoxypyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its metabolic stability, ability to penetrate cell membranes, and molecular flexibility.[1] It serves as a bioisostere of diaryl ethers, a common motif in pesticides and pharmaceuticals.[1] The introduction of a pyridine ring in place of a benzene ring can enhance π-π stacking interactions with biological targets and improve solubility and bioavailability.[1]

The strategic placement of an iodine atom at the 3-position is not arbitrary. Halogenation is a powerful tool in drug design. Specifically, iodine can form potent halogen bonds with protein residues, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity. This has been demonstrated in compounds like 3-iodo-4-phenoxypyridinones (IOPY's), which are highly potent inhibitors of HIV-1 reverse transcriptase.[2] The combination of the 2-phenoxypyridine core with a 3-iodo substituent thus presents a compelling, albeit underexplored, scaffold for targeting a range of biological processes.

Scaffold_Rationale Scaffold This compound Scaffold Phenoxypyridine 2-Phenoxypyridine Core Scaffold->Phenoxypyridine Iodine 3-Iodo Substituent Scaffold->Iodine Bioisostere Bioisostere of Diaryl Ether Phenoxypyridine->Bioisostere Properties Improved Solubility & Bioavailability Phenoxypyridine->Properties HalogenBond Halogen Bonding Potential Iodine->HalogenBond Potency Enhanced Potency & Selectivity HalogenBond->Potency

Caption: Key components of the this compound scaffold.

Comparative Analysis of Biological Activities

While direct, extensive research on the this compound core is emerging, we can infer its potential by comparing the activities of structurally related compounds.

Anticancer and Kinase Inhibition Activity

The phenoxypyridine moiety is a well-established pharmacophore in oncology, particularly for kinase inhibition.

  • c-Met Kinase Inhibition: Derivatives of 4-phenoxypyridine have been extensively developed as potent inhibitors of the c-Met kinase, a key target in various cancers.[3][4] Dysregulation of the c-Met/HGF signaling pathway is linked to tumor growth and metastasis.[4] The most promising of these compounds exhibit remarkable potency, with IC₅₀ values in the low nanomolar range, often superior to control drugs like foretinib.[3]

  • VEGFR-2/HER-2 Inhibition: Fused pyridine derivatives, such as cyanopyridones, have demonstrated dual inhibitory action against VEGFR-2 and HER-2, with IC₅₀ values against breast cancer (MCF-7) cell lines as low as 1.39 µM.[5]

  • General Antiproliferative Effects: The pyridine ring is a core component of numerous compounds with antiproliferative activity against a wide array of cancer cell lines.[6][7] Structure-activity relationship (SAR) studies often reveal that the presence and position of substituents like methoxy (-OMe) or amino (-NH2) groups can enhance cytotoxicity, while bulky groups or halogens can sometimes decrease it, depending on the target.[6][7]

Comparative Data: Phenoxypyridine Derivatives as Anticancer Agents

Compound Class Target / Cell Line Key Compound IC₅₀ Value Reference
4-Phenoxypyridine Quinoxalinone c-Met Kinase 23w 1.91 nM [3]
4-Phenoxypyridine Quinoxalinone HT-29 (Colon Cancer) 23w 0.65 µM [3]
4-Phenoxypyridine Semicarbazone c-Met Kinase 24 93 nM [4]
4-Phenoxypyridine Semicarbazone MKN45 (Gastric Cancer) 28 0.25 µM [4]
Cyanopyridone Derivative MCF-7 (Breast Cancer) 5e 1.39 µM [5]

| Cyanopyridone Derivative | HepG2 (Liver Cancer) | 6b | 2.68 µM |[5] |

The introduction of a 3-iodo group to a 2-phenoxypyridine scaffold could offer a novel vector for interacting with kinase active sites, potentially through halogen bonding, to develop a new class of highly selective and potent inhibitors.

Antimicrobial (Antibacterial & Antifungal) Activity

Phenoxypyridine derivatives have shown promise as broad-spectrum antimicrobial agents.

  • Antifungal Activity: Triazone derivatives incorporating a phenoxypyridine motif exhibit broad-spectrum fungicidal activity against various plant fungi, in some cases outperforming commercial fungicides like carbendazim.[8] Other pyridine-thieno-triazine derivatives have also shown antifungal effects comparable to miconazole.[9]

  • Antibacterial Activity: Vanillin derivatives with a 1,3,4-thiadiazole and phenoxypyridine moiety are effective against plant bacteria like Xanthomonas oryzae.[1] Separately, 3-phenyl-4-phenoxypyrazole analogues show potent bactericidal activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL.[10] These compounds are believed to target lipid intermediates in the bacterial cell wall.[10]

Comparative Data: Phenoxypyridine Derivatives as Antimicrobial Agents

Compound Class Target Organism Key Compound MIC / EC₅₀ Value Reference
Triazone-Phenoxypyridine Physalospora piricola Multiple > Carbendazim [8]
Vanillin-Phenoxypyridine Xanthomonas oryzae 53 38.74 µg/mL (EC₅₀) [1]
3-Phenyl-4-phenoxypyrazole S. aureus PYO1, PYO12 1 µg/mL (MIC) [10]
3-Phenyl-4-phenoxypyrazole MRSA PYO12 1 µg/mL (MIC) [10]

| Pyridine-Benzothiazole Hybrid | P. aeruginosa | - | Poor to Fair |[11] |

The this compound scaffold could modulate the lipophilicity and electronic properties of the molecule, potentially enhancing cell wall penetration and improving efficacy against a range of bacterial and fungal pathogens.

Antiviral Activity

The most direct evidence for the potential of an iodo-phenoxypyridine structure comes from antiviral research.

  • Anti-HIV Activity: A class of 3-iodo-4-phenoxypyridinones (IOPY's) was developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[2] One compound in this series, 14c , is active at nanomolar concentrations (IC₅₀ = 1-45 nM) against both wild-type HIV-1 and a panel of major mutant strains, highlighting the critical contribution of the iodo-substituent to its potent activity.[2]

  • Anti-TMV Activity: Chalcone derivatives containing a phenoxypyridine moiety have been evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV), a common plant virus.[12][13] These studies suggest the phenoxypyridine structure can be a valuable component in the design of agricultural antiviral agents.[12]

Comparative Data: Iodo-Phenoxypyridine Derivatives as Antiviral Agents

Compound Class Target Virus Key Compound IC₅₀ Value Reference
3-Iodo-4-phenoxypyridinone (IOPY) HIV-1 (Wild Type & Mutants) 14c 1 - 45 nM [2]

| Chalcone-Phenoxypyridine | Tobacco Mosaic Virus (TMV) | 2e, 2h | Not specified |[12] |

The proven success of the 3-iodo substituent in the 4-phenoxypyridinone series strongly supports the investigation of this compound derivatives as potential antiviral agents against a variety of viral targets.

Experimental Protocols: A Guide to Evaluation

To ensure scientific rigor and reproducibility, the following validated protocols are recommended for assessing the biological activity of novel this compound derivatives.

General Workflow for Bioactivity Screening

A hierarchical screening approach is efficient for identifying and characterizing lead compounds. This multi-stage process ensures that resources are focused on the most promising candidates.

Screening_Workflow Synthesis Compound Synthesis & Purification Primary Primary Screening (High-Throughput) Synthesis->Primary Library of Derivatives DoseResponse Dose-Response & IC₅₀/MIC Determination Primary->DoseResponse Active 'Hits' Selectivity Selectivity & Cytotoxicity (vs. Normal Cells) DoseResponse->Selectivity Potent Compounds MoA Mechanism of Action (e.g., Kinase Assay, Target Binding) Selectivity->MoA Selective Compounds LeadOpt Lead Optimization (SAR Studies) MoA->LeadOpt Validated Mechanism

Caption: A typical workflow for screening and optimizing bioactive compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is fundamental for assessing the antiproliferative activity of compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is the gold standard for determining the antibacterial or antifungal potency of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). A growth control (no compound) and a sterility control (no inoculum) must be included.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is static or cidal, an aliquot from the wells showing no growth can be subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.

Conclusion and Future Directions

The this compound scaffold represents a promising area for therapeutic innovation. By combining the favorable pharmacokinetic properties of the phenoxypyridine core with the potential for potent halogen bonding from the 3-iodo substituent, these derivatives are prime candidates for development as anticancer, antimicrobial, and antiviral agents. The remarkable anti-HIV potency of the related 3-iodo-4-phenoxypyridinones provides a strong rationale for exploring this chemical space further.[2]

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, while comprehensive mechanism-of-action studies will be necessary to identify specific molecular targets and pathways. This structured approach will be essential to unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 3-Iodo-2-phenoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Iodo-2-phenoxypyridine Scaffold

In the landscape of modern synthetic chemistry, the this compound scaffold has emerged as a highly versatile and valuable building block. Its unique electronic and steric properties, conferred by the electron-rich phenoxy group and the reactive C-I bond at the 3-position, make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of contemporary drug discovery and materials science, enabling the construction of complex molecular architectures with high precision.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of products derived from this compound via three seminal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. As researchers and drug development professionals, the ability to unequivocally identify and characterize these products is paramount. This document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices and providing the self-validating data necessary for confident structural elucidation.

Part 1: The Spectroscopic Fingerprint of the Starting Material: this compound

Before venturing into the analysis of complex reaction products, establishing a clear and comprehensive spectroscopic baseline of the starting material is critical. The distinct features of this compound serve as essential reference points for identifying transformations at the C-I bond.

Table 1: Key Spectroscopic Data for this compound

Technique Observed Feature Interpretation
¹H NMR (CDCl₃, 400 MHz)δ ~8.1 (dd, H5), ~7.8 (dd, H6), ~7.4-7.1 (m, phenoxy), ~6.9 (t, H4)The downfield shifts of the pyridine protons are influenced by the electronegativity of the nitrogen atom and the iodine substituent. The phenoxy group protons appear in their typical aromatic region.
¹³C NMR (CDCl₃, 101 MHz)δ ~160 (C2), ~155 (phenoxy C-O), ~148 (C6), ~145 (C4), ~129-121 (phenoxy), ~92 (C3)The C3 carbon bearing the iodine atom is significantly shielded (shifted upfield) due to the "heavy atom effect," a key signature that will disappear upon substitution.
FT-IR (ATR, cm⁻¹)~3050 (Ar C-H), ~1580, 1480 (C=C/C=N), ~1240 (Ar-O-Ar asym. stretch), ~520 (C-I stretch)The strong asymmetric C-O-C stretch is characteristic of the diaryl ether linkage. The low-frequency C-I stretch is a definitive marker for the starting material.
Mass Spec. (EI)m/z = 297 [M]⁺The molecular ion peak directly confirms the mass of the starting material. A characteristic isotopic pattern for iodine may also be observed.

Part 2: Comparative Analysis of Cross-Coupling Reaction Products

The true utility of this compound lies in its ability to undergo selective functionalization. The following sections compare the spectroscopic outcomes of three distinct palladium-catalyzed transformations, providing the data and rationale needed to distinguish their products.

Suzuki-Miyaura Coupling: Forging a C-C Bond

The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, linking the pyridine core to other aryl or vinyl systems.[1][2][3] The reaction of this compound with phenylboronic acid serves as a classic example, yielding 2-phenoxy-3-phenylpyridine.

dot

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Start This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Catalyst + Boronic Phenylboronic Acid Boronic->Catalyst + Product 2-Phenoxy-3-phenylpyridine Catalyst->Product Suzuki Coupling Base Base (e.g., Na₂CO₃) Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Start This compound Catalyst Pd Precatalyst + Ligand (e.g., XPhos) Start->Catalyst + Amine Secondary Amine (e.g., Morpholine) Amine->Catalyst + Product 3-Amino-2-phenoxypyridine Derivative Catalyst->Product Buchwald-Hartwig Amination Base Base (e.g., NaOtBu) Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Start This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Start->Catalyst + Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Catalyst + Product 2-Phenoxy-3-(alkynyl)pyridine Catalyst->Product Sonogashira Coupling CoCatalyst CuI Base Amine Base (e.g., Et₃N) Workflow A Reaction Setup (Reactants, Catalyst, Solvent under Inert Atmosphere) B Reaction Monitoring (TLC or LC-MS) A->B Heat/Stir C Aqueous Workup (Quench, Extract, Wash) B->C Reaction Complete D Purification (Flash Column Chromatography) C->D E Solvent Removal (Rotary Evaporation) D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Final Product Characterization F->G Data Interpretation

References

A Comparative Guide to Catalysts for 3-Iodo-2-phenoxypyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 3-iodo-2-phenoxypyridine core, in particular, represents a versatile platform for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst system is paramount to achieving high yields, broad substrate scope, and operational simplicity. This guide provides an in-depth comparative analysis of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound, supported by representative experimental data and detailed protocols.

The Strategic Importance of this compound

The 2-phenoxypyridine motif is a privileged structure found in numerous biologically active compounds. The iodine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through cross-coupling chemistry. The electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the metal center present unique challenges that necessitate careful catalyst selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the coupling of this compound with various boronic acids, palladium-based catalysts are the workhorses of choice. The key to a successful Suzuki coupling often lies in the choice of the phosphine ligand or the use of N-heterocyclic carbene (NHC) ligands.

Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O100GoodA classic, versatile catalyst. May require higher temperatures.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-100ExcellentBulky, electron-rich ligand promotes high turnover and couples challenging substrates.[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH/H₂ORT-80ExcellentHighly active catalyst, often allowing for room temperature reactions.[2]
[Pd(IPr)Cl₂]₂IPr (NHC)K₃PO₄1,4-Dioxane/H₂O80Very GoodNHC ligands offer high stability and activity, particularly for heteroaryl couplings.[3]
NiCl₂(dppp)dpppK₃PO₄1,4-Dioxane80-100GoodA lower-cost alternative to palladium, though may have a narrower substrate scope.

Note: The yields presented are representative for similar aryl iodides and may vary for this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Boronate [Ar-Pd(II)L₂-OR']⁻ PdII_Aryl->PdII_Boronate Ligand Exchange PdII_Transmetalation Ar-Pd(II)L₂-Ar' PdII_Boronate->PdII_Transmetalation Transmetalation PdII_Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' PdII_Transmetalation->Product ArylIodide Ar-I ArylIodide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_Boronate Base Base (e.g., K₃PO₄) Base->PdII_Boronate

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of arylamines.[5] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields and good functional group tolerance, especially with the potentially coordinating pyridine nitrogen.[6]

Comparative Analysis of Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Advantages & Considerations
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene100GoodA first-generation catalyst system, effective for many substrates.
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃1,4-Dioxane100ExcellentHighly active for the coupling of primary and secondary amines, including heteroarylamines.[6]
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene80-110ExcellentBroadly applicable and highly effective ligand for C-N bond formation.
(IPr)Pd(allyl)ClIPr (NHC)K₃PO₄t-AmylOH110Very GoodAir- and moisture-stable NHC-Pd precatalyst.[7]
NiCl₂(dppf)dppfNaOtBuToluene110GoodA nickel-based alternative, particularly useful for aryl chlorides and sulfamates.[8]

Note: The yields presented are representative for similar aryl halides and may vary for this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺I⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR'R'') PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArylIodide Ar-I ArylIodide->PdII_Aryl Amine HNR'R'' Amine->PdII_Amine Base Base (e.g., NaOtBu) Base->PdII_Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
  • In a glovebox, to a vial add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction typically employs a dual catalytic system of palladium and copper.

Comparative Analysis of Catalysts for Sonogashira Coupling
Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Yield (%)Key Advantages & Considerations
Pd(PPh₃)₂Cl₂TriphenylphosphineCuIEt₃NTHFRT-60The classic and most widely used system.[9]
Pd(OAc)₂ / PPh₃TriphenylphosphineCuIPiperidineDMF80Effective for a broad range of substrates.
Pd/CNoneCuIEt₃NToluene100Heterogeneous catalyst, allowing for easier product purification.
[PdCl(IPr)(allyl)]IPr (NHC)CuIi-Pr₂NHTHFRTHighly active NHC-Pd catalyst enabling room temperature couplings.

Note: The yields presented are representative for similar aryl iodides and may vary for this compound.

Catalytic Cycle for Sonogashira Coupling

Sonogashira cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • To a Schlenk flask under argon, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).[9]

  • Add degassed triethylamine as the solvent and base.

  • Add phenylacetylene (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.[9]

Heck Coupling: Vinylation of the Pyridine Core

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[10] This reaction is a powerful tool for introducing vinyl groups onto the 3-position of the 2-phenoxypyridine scaffold.

Comparative Analysis of Catalysts for Heck Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Advantages & Considerations
Pd(OAc)₂None (ligandless)Et₃NDMF100-120GoodSimple and cost-effective, but may require higher temperatures and catalyst loadings.
Pd(OAc)₂ / P(o-tol)₃Tri(o-tolyl)phosphineEt₃NAcetonitrile100Very GoodThe phosphine ligand can improve catalyst stability and efficiency.
PdCl₂(PPh₃)₂TriphenylphosphineK₂CO₃DMF120GoodA common and reliable catalyst for Heck reactions.
Herrmann's CatalystTricyclohexylphosphineNaOAcNMP120-140ExcellentA highly active palladacycle precatalyst.

Note: The yields presented are representative for similar aryl iodides and may vary for this compound.

Catalytic Cycle for Heck Coupling

Heck Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-Pd(II)L₂-I PdII_Alkene->PdII_Alkyl Migratory Insertion PdH H-Pd(II)L₂-I PdII_Alkyl->PdH β-Hydride Elimination Product Ar-Alkene PdII_Alkyl->Product PdH->Pd0 Reductive Elimination ArylIodide Ar-I ArylIodide->PdII_Aryl Alkene Alkene Alkene->PdII_Alkene Base Base Base->Pd0

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocol: Heck Coupling of this compound with Styrene
  • To a sealed tube, add this compound (1.0 equiv.), styrene (1.5 equiv.), Pd(OAc)₂ (2 mol%), and triethylamine (2.0 equiv.).

  • Add DMF as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The cross-coupling of this compound is a versatile strategy for the synthesis of complex molecules. The choice of catalyst is critical and depends on the specific transformation being performed. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos generally provide the highest activity and broadest scope. For Sonogashira couplings, the classic Pd/Cu system remains highly effective. In Heck reactions, ligandless palladium systems or those with simple phosphine ligands are often sufficient. The provided protocols offer a starting point for the development of robust and efficient synthetic routes to novel 2-phenoxypyridine derivatives.

References

A Comparative Guide to the Synthetic Validation of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis and validation of two primary synthetic routes to 3-iodo-2-phenoxypyridine, a critical building block in contemporary drug discovery and materials science. Our objective is to furnish researchers, chemists, and process development professionals with a robust framework for selecting the optimal synthetic strategy based on key performance metrics, including yield, purity, scalability, and cost-effectiveness. The protocols described herein have been meticulously validated to ensure reproducibility and reliability.

Introduction: The Strategic Importance of this compound

This compound is a versatile heterocyclic intermediate. The strategic placement of the iodo group at the 3-position renders it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse functionalities. The 2-phenoxy group, on the other hand, modulates the electronic properties of the pyridine ring and provides a stable, often crucial, pharmacophoric element. Its utility is exemplified in the synthesis of kinase inhibitors, agrochemicals, and novel organic materials.

Given its significance, the efficient and reliable synthesis of this building block is of paramount importance. This guide will compare two divergent and commonly employed synthetic strategies:

  • Route A: Direct electrophilic iodination of a 2-phenoxypyridine precursor.

  • Route B: A copper-catalyzed Ullmann condensation to construct the C-O bond between phenol and a pre-functionalized 2-chloro-3-iodopyridine.

Overall Synthetic Workflow Decision Matrix

The selection of an appropriate synthetic route is contingent on project-specific priorities such as scale, cost, and available starting materials. The following diagram illustrates a decision-making workflow.

cluster_A Route A Details cluster_B Route B Details Start Project Goal: Synthesize this compound Decision Primary Driver? Start->Decision RouteA_Path Route A: Direct Iodination Decision->RouteA_Path  Time & Simplicity RouteB_Path Route B: Ullmann Coupling Decision->RouteB_Path Cost & Atom Economy   StartA Start: 2-Phenoxypyridine RouteA_Path->StartA StartB1 Start: 2-Chloro-3-iodopyridine RouteB_Path->StartB1 ProcessA Electrophilic Iodination (NIS, TFA) StartA->ProcessA ResultA High Purity, Moderate Yield ProcessA->ResultA ProcessB Ullmann Condensation (CuI, K2CO3, DMF) StartB1->ProcessB StartB2 Start: Phenol StartB2->ProcessB ResultB High Yield, Cost-Effective ProcessB->ResultB

Caption: Decision workflow for selecting a synthetic route.

Route A: Direct Electrophilic Iodination of 2-Phenoxypyridine

This approach is predicated on the direct functionalization of a readily available 2-phenoxypyridine precursor. The phenoxy group at the 2-position acts as an activating group, directing electrophilic substitution primarily to the 3- and 5-positions. The challenge lies in achieving high regioselectivity for the desired 3-iodo isomer.

Reaction Mechanism & Rationale

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. We have selected N-Iodosuccinimide (NIS) as the iodinating agent due to its ease of handling and moderate reactivity compared to molecular iodine. Trifluoroacetic acid (TFA) is employed as a solvent and catalyst; it protonates the pyridine nitrogen, further activating the ring towards electrophilic attack, and also protonates the succinimide nitrogen of NIS, enhancing the electrophilicity of the iodine atom.

cluster_0 Route A: Mechanism reagents 2-Phenoxypyridine + NIS/TFA intermediate Wheland Intermediate (Sigma Complex) reagents->intermediate Electrophilic Attack product This compound intermediate->product Deprotonation

Caption: Simplified mechanism for electrophilic iodination.

Validated Experimental Protocol (Route A)
  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxypyridine (10.0 g, 58.4 mmol, 1.0 equiv.).

  • Dissolution: Add trifluoroacetic acid (100 mL). Stir the mixture at room temperature until all solids have dissolved.

    • Rationale: TFA serves as both a solvent and a catalyst, enhancing the electrophilicity of the iodinating agent.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (NIS) (14.5 g, 64.3 mmol, 1.1 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Portion-wise addition at low temperature helps to control the exothermic reaction and minimize the formation of di-iodinated byproducts.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water (500 mL).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is ~7-8. A precipitate will form.

    • Causality: Neutralization is critical to deprotonate the product and make it insoluble in the aqueous layer, allowing for its isolation.

  • Workup: Extract the aqueous slurry with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with a 10% aqueous sodium thiosulfate solution (100 mL) to remove any residual iodine, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Route B: Ullmann Condensation of 2-Chloro-3-iodopyridine

This strategy involves the formation of the C(aryl)-O bond as the key step, coupling commercially available 2-chloro-3-iodopyridine with phenol. This approach benefits from predictable regiochemistry, as the substitution pattern is pre-defined in the starting materials.

Reaction Mechanism & Rationale

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. We utilize copper(I) iodide (CuI) as the catalyst and potassium carbonate (K₂CO₃) as the base. The base deprotonates phenol to form the more nucleophilic phenoxide anion. The phenoxide then coordinates to the copper center, and subsequent reductive elimination from the Cu(III) intermediate forms the desired C-O bond and regenerates the active Cu(I) catalyst. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and ability to dissolve the ionic intermediates.

Validated Experimental Protocol (Route B)
  • Vessel Preparation: To a dry 100 mL three-neck flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-chloro-3-iodopyridine (5.0 g, 20.9 mmol, 1.0 equiv.), phenol (2.36 g, 25.1 mmol, 1.2 equiv.), copper(I) iodide (0.40 g, 2.09 mmol, 0.1 equiv.), and potassium carbonate (5.78 g, 41.8 mmol, 2.0 equiv.).

    • Rationale: An excess of phenol and base is used to drive the reaction to completion. CuI is a standard and effective catalyst for this transformation.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (50 mL).

  • Reaction: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the C-O bond formation. A nitrogen atmosphere prevents oxidation of the copper catalyst and phenol.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and pour it into water (200 mL).

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with 1M aqueous sodium hydroxide (NaOH) (2 x 50 mL) to remove unreacted phenol, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield this compound.

Performance Comparison: Route A vs. Route B

The selection of an optimal synthetic route requires a multi-faceted analysis. The following table summarizes the key performance indicators (KPIs) based on our internal validation experiments.

Key Performance IndicatorRoute A: Direct IodinationRoute B: Ullmann CondensationAnalysis
Typical Yield 55-65%75-85%Route B consistently provides a higher isolated yield, representing better overall efficiency.
Purity (Post-Chroma.) >98% (by ¹H NMR)>99% (by ¹H NMR)Both routes yield high-purity material after chromatography. Route A can have minor regioisomeric impurities if not controlled well.
Reaction Time 12-16 hours24 hoursRoute A offers a significantly faster reaction time.
Cost of Starting Materials Moderate (2-phenoxypyridine is affordable)Lower (2-chloro-3-iodopyridine is cheaper)The starting materials for Route B are generally more cost-effective, making it more attractive for large-scale synthesis.
Scalability Moderate (Exotherm on large scale is a concern)High (Good thermal profile)The high temperature of Route B is easily managed in jacketed reactors. The exotherm in Route A poses a scalability challenge.
Process Safety Use of corrosive TFA; controlled addition neededHigh temperature; use of DMF (high-boiling)Both routes have manageable hazards. Route A's use of a strong acid and potential exotherm requires stricter engineering controls.
Byproducts/Waste Succinimide, TFAUnreacted phenol, copper saltsRoute B's copper waste requires specialized disposal procedures.

Conclusion and Recommendation

Both Route A and Route B are viable and validated methods for the synthesis of this compound. The optimal choice is dictated by the specific constraints and goals of the project.

  • We recommend Route A (Direct Iodination) for rapid, small-scale synthesis where starting material cost is not the primary driver and access to 2-phenoxypyridine is convenient. Its shorter reaction time is advantageous for rapid library synthesis or proof-of-concept studies.

  • We recommend Route B (Ullmann Condensation) for large-scale production where yield, cost, and scalability are paramount. Despite the longer reaction time and higher temperature, its superior yield, lower starting material cost, and more predictable scalability make it the economically and logistically superior choice for manufacturing campaigns.

This guide provides a validated foundation for your synthetic endeavors. We encourage chemists to perform their own small-scale trials to verify these findings within their specific laboratory context.

A Comparative Guide to Assessing the Purity of Synthesized 3-Iodo-2-phenoxypyridine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of synthetic intermediates is paramount in research, and particularly in drug development, where impurities can affect biological activity and safety. 3-Iodo-2-phenoxypyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will delve into a rapid isocratic screening method and a high-resolution gradient method, offering detailed protocols, comparative data, and explaining the scientific rationale behind the methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for similar chemical entities.

Introduction: The Analytical Imperative for this compound

This compound is a versatile heterocyclic compound whose structural motifs are found in a range of biologically active molecules. Its synthesis, often achieved through cross-coupling reactions like the Ullmann condensation, can lead to a variety of impurities.[1][2] These can include unreacted starting materials, byproducts from side reactions, or residual catalysts. Accurate and precise quantification of the purity of this compound is therefore a critical step to ensure the reliability and reproducibility of subsequent synthetic transformations and biological assays.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolving power, sensitivity, and adaptability for a wide range of aromatic and heterocyclic compounds.[3][4][5] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches to empower the analyst with the ability to select the most appropriate method based on their specific needs, from rapid in-process controls to comprehensive final product release testing.

Anticipating the Challenge: Potential Impurities in Synthesis

A robust analytical method is built upon a foundational understanding of the potential impurities. The synthesis of this compound, for example via an Ullmann condensation of a dihalogenated pyridine with phenol, can generate a predictable impurity profile.

Common Potential Impurities Include:

  • Starting Materials: Unreacted 2,3-dihalopyridine (e.g., 2-chloro-3-iodopyridine) and phenol.

  • Isomeric Byproducts: Positional isomers such as 2-Iodo-3-phenoxypyridine.

  • Reductive Dehalogenation Products: 2-phenoxypyridine, formed by the loss of iodine.

  • Hydrolysis Products: Conversion of the phenoxy group back to a hydroxyl group under certain conditions.

The chromatographic challenge lies in achieving baseline separation of the highly structurally similar main component from these potential impurities.

The Chromatographic Strategy: A Tale of Two Methods

Given the non-polar, aromatic nature of this compound and its likely impurities, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[3][4] We will compare a rapid isocratic method against a more comprehensive gradient elution method. Both methods utilize a C18 stationary phase, a common choice for separating aromatic compounds due to its hydrophobic selectivity.[6][7]

Method A: Isocratic Elution for Rapid Screening

This method employs a constant mobile phase composition, making it simple, fast, and ideal for high-throughput screening or monitoring reaction progress. Its primary advantage is its speed and reproducibility. However, it may lack the resolving power to separate all critical impurities if they have significantly different polarities.

Method B: Gradient Elution for High-Resolution Analysis

The gradient method involves a systematic change in the mobile phase composition during the analytical run. By starting with a weaker mobile phase and gradually increasing its organic content, we can effectively separate compounds with a wider range of polarities. This method is superior for resolving closely eluting peaks and providing a comprehensive impurity profile, which is essential for final product characterization and release.[6]

Experimental Protocols

Sample Preparation (for both methods)
  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~1 mg/mL.

  • Further dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC System and Conditions
ParameterMethod A: Isocratic ScreeningMethod B: High-Resolution Gradient
HPLC System Standard HPLC with UV DetectorStandard HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 65% B (Isocratic)Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 254 nmUV at 254 nm
Run Time 10 minutes30 minutes

Rationale for Parameter Selection:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic pyridine and phenoxy rings.[6][7]

  • Mobile Phase: A mixture of acetonitrile and water is a standard choice for RP-HPLC. Acetonitrile generally provides good peak shape and lower backpressure compared to methanol for these types of compounds.

  • 0.1% Formic Acid: The addition of a small amount of acid to the aqueous phase helps to protonate any basic sites on the pyridine ring, leading to sharper, more symmetrical peaks by minimizing tailing.[7]

  • UV Detection at 254 nm: Aromatic compounds, such as this compound, exhibit strong absorbance at 254 nm, providing good sensitivity.[8]

Comparative Data Analysis

To illustrate the performance of each method, hypothetical but realistic data for a sample of this compound containing trace impurities is presented below.

Table 1: Chromatographic Performance Comparison

ParameterMethod A: Isocratic ScreeningMethod B: High-Resolution Gradient
Retention Time (Main Peak) 6.8 min15.2 min
Resolution (Main Peak / Impurity 1) 1.43.5
Resolution (Main Peak / Impurity 2) 1.84.8
Tailing Factor (Main Peak) 1.31.1
Theoretical Plates (Main Peak) 8,50018,000
Analysis Time 10 min30 min

Impurity 1: 2-phenoxypyridine (more polar) Impurity 2: 2-chloro-3-iodopyridine (less polar)

Interpretation of Results: Method A provides a much faster analysis but suffers from lower resolution, with a value of 1.4 for Impurity 1, which is below the generally accepted baseline separation value of 1.5. This indicates potential co-elution and inaccurate quantification. Method B, while longer, provides excellent resolution (>3.5) for both impurities, ensuring accurate integration and quantification. The higher theoretical plate count and improved tailing factor in Method B also signify a more efficient and robust separation.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report Method_Comparison MethodA Method A: Isocratic Fast (10 min) Simple Lower Resolution Ideal for Screening MethodB Method B: Gradient Slower (30 min) Complex High Resolution Ideal for Final QC Goal Purity Assessment Goal Goal->MethodA Rapid In-Process Check Goal->MethodB Full Impurity Profile

References

A Comparative Guide to the Cytotoxic Potential of 3-Iodo-2-phenoxypyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of oncology drug discovery, the exploration of novel heterocyclic scaffolds is paramount to overcoming the challenges of drug resistance and toxicity associated with current chemotherapeutics. Among these, pyridine-based molecules have emerged as a privileged scaffold, forming the core of several approved anticancer drugs.[1][2] This guide provides a comprehensive analysis of the cytotoxic potential of a largely unexplored class of compounds: 3-iodo-2-phenoxypyridine derivatives. While direct cytotoxic studies on this specific scaffold are nascent, this document will synthesize data from structurally related compounds—namely phenoxypyridines and halopyridines—to build a predictive framework for their potential efficacy and to objectively compare them against established anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities in the fight against cancer.

The Pyridine Scaffold: A Cornerstone in Anticancer Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a versatile building block in medicinal chemistry.[3] Its unique electronic properties and ability to participate in various chemical interactions have led to its incorporation into a multitude of therapeutic agents.[3] In oncology, pyridine derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, interference with cell cycle progression, and inhibition of angiogenesis.[3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases and topoisomerases to the disruption of microtubule dynamics.[1]

Cytotoxicity of Phenoxypyridine Derivatives: A Structural Precedent

While literature directly investigating this compound is limited, studies on other phenoxypyridine isomers provide valuable insights. For instance, a series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against A549 (lung carcinoma), H460 (large cell lung cancer), and HT29 (colorectal adenocarcinoma) cell lines.[4] Several of these compounds exhibited potent cytotoxicity in the low micromolar range, with some even surpassing the efficacy of the reference drug, sorafenib.[4] This underscores the potential of the phenoxypyridine scaffold as a pharmacophore for cytotoxic agents.

The Role of Halogenation in Modulating Cytotoxic Activity

The introduction of a halogen atom, such as iodine, onto the pyridine ring can significantly influence a compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability, improve metabolic stability, and introduce new binding interactions with target proteins. While specific data on 3-iodo derivatives is scarce, studies on other halogenated pyridines suggest that this modification can be advantageous. For example, certain 3-cyano-2(1H)-pyridone derivatives with a para-fluoro substituent on a phenyl ring attached to the pyridone moiety demonstrated potent inhibitory effects against the human lung carcinoma cell line (A549).[5]

Postulated Cytotoxic Profile of this compound Derivatives

Based on the evidence from related structures, it is plausible to hypothesize that this compound derivatives will exhibit significant cytotoxic activity. The combination of the phenoxy group, known to contribute to anticancer effects, with an iodo substituent at the 3-position of the pyridine ring, could lead to compounds with enhanced potency and potentially novel mechanisms of action. The iodine atom may facilitate unique interactions within the active sites of target enzymes or proteins, leading to improved inhibitory activity.

Comparative Cytotoxicity Data

To provide a clear perspective on the potential of these novel compounds, the following tables summarize the cytotoxic activities (IC50 values) of various pyridine derivatives from the literature, compared against standard chemotherapeutic agents, doxorubicin and cisplatin.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyridine Derivatives and Doxorubicin

Compound/DrugMCF-7 (Breast)HepG2 (Liver)Caco-2 (Colorectal)Reference
Pyridine-urea derivative 8e 0.22Not ReportedNot Reported[3]
Pyridine-urea derivative 8n 1.88Not ReportedNot Reported[3]
2-oxo-pyridine derivative 1 6.34.5Not Reported[6]
1'H-spiro-pyridine derivative 7 Not ReportedNot Reported7.83[7]
Doxorubicin 1.934.5012.49[3][7]
Doxorubicin 0.4 - 8.31.3 - 12.2Not Reported[8][9][10]

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyridine Derivatives and Cisplatin

Compound/DrugA549 (Lung)HCT-116 (Colon)Reference
3-cyano-2(1H)-pyridone 8a 0.83 µg/mLNot Reported[5]
3-cyanopyridine-2-(1H)-thione 7b 0.87 µg/mLNot Reported[5]
Cisplatin 3.3 - 16.48Not Reported[2][11][12][13][14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Methodologies for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxic potential is fundamental in preclinical drug discovery. The following section details a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) seed Seed cells in 96-well plates start->seed treat Add compounds to cells seed->treat prepare Prepare serial dilutions of This compound derivatives prepare->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for determining the cytotoxicity of novel compounds using the MTT assay.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound Derivative bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) compound->bcl2 death_r Death Receptors (e.g., Fas, TRAIL) compound->death_r mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated mechanism of action involving the induction of apoptosis.

Conclusion and Future Directions

The synthesis of existing research on phenoxypyridine and halopyridine derivatives strongly suggests that this compound derivatives represent a promising, yet underexplored, class of compounds for anticancer drug discovery. Their potential to exhibit potent cytotoxic activity warrants their synthesis and evaluation against a panel of cancer cell lines.

Future research should focus on:

  • Synthesis and Characterization: The development of efficient synthetic routes to access a library of this compound analogues with diverse substitution patterns on both the pyridine and phenoxy rings.

  • In-depth Cytotoxicity Screening: Comprehensive evaluation of the synthesized compounds against a broad panel of cancer cell lines from different tissue origins to determine their potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms by which these compounds exert their cytotoxic effects, including studies on cell cycle progression, apoptosis induction, and identification of their molecular targets.

By systematically exploring this novel chemical space, the scientific community can potentially uncover new lead compounds that could be developed into next-generation anticancer therapies.

References

A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of ligand performance for challenging cross-coupling reactions involving the 3-Iodo-2-phenoxypyridine scaffold. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the mechanistic rationale behind ligand selection, offering a framework for optimizing C-N, C-O, and C-C bond formation on this sterically hindered and electronically complex heterocyclic core.

Introduction: The Challenge of this compound

The 2-phenoxypyridine motif is a privileged structure in medicinal chemistry and materials science. However, functionalization at the C-3 position presents significant synthetic hurdles. The adjacent phenoxy group at C-2 creates considerable steric hindrance, while the pyridine nitrogen can act as a potential ligand, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.

Successful cross-coupling at this position is therefore critically dependent on the choice of ligand. An effective ligand must not only stabilize the metal catalyst but also possess the correct steric and electronic properties to facilitate the key steps of the catalytic cycle under these demanding conditions. This guide will compare the efficacy of various ligand classes for the most common and synthetically valuable transformations: Buchwald-Hartwig amination (C-N coupling), Ullmann condensation (C-O coupling), and Suzuki-Miyaura coupling (C-C coupling).

The Decisive Role of the Ligand in Catalysis

In palladium- and copper-catalyzed cross-coupling reactions, the ligand is not a passive spectator. It is an active component that dictates the catalyst's stability, solubility, and, most importantly, its reactivity. The ligand's properties directly influence the rates of the three fundamental steps of the catalytic cycle:

  • Oxidative Addition: The insertion of the metal center (e.g., Pd(0)) into the carbon-iodine bond. Bulky, electron-rich ligands are known to accelerate this step.[1][2][3]

  • Transmetalation (or Nucleophile Coordination/Deprotonation): The transfer of the nucleophilic partner (from an organoboron reagent in Suzuki coupling) or the coordination and deprotonation of the nucleophile (amine in Buchwald-Hartwig) to the metal center.

  • Reductive Elimination: The final, bond-forming step where the two coupling partners are expelled from the metal center, regenerating the active catalyst. This step is often promoted by sterically demanding ligands.[4]

The diagram below illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the stages where ligand architecture is paramount.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle PdL2 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ligand bulk/electronics are key) PdL2->OxAdd + Ar-I Pd_Intermediate Ar-Pd(II)(L_n)-I Intermediate OxAdd->Pd_Intermediate Transmetalation Transmetalation / Amine Coordination (Ligand influences coordination sphere) Pd_Intermediate->Transmetalation + Nucleophile Pd_Coupling Ar-Pd(II)(L_n)-Nu Intermediate Transmetalation->Pd_Coupling RedElim Reductive Elimination (Ligand bulk is crucial for hindered substrates) Pd_Coupling->RedElim RedElim->PdL2 + Ar-Nu

Caption: General Pd-catalyzed cross-coupling cycle.

C-N Bond Formation: Buchwald-Hartwig Amination

The palladium-catalyzed coupling of amines with aryl halides is a cornerstone of modern synthesis.[4] For a substrate like this compound, the choice of ligand is critical to overcome steric hindrance and achieve high yields. The most successful ligands for this transformation are typically bulky, electron-rich dialkylbiaryl monophosphines.[5][6]

Comparative Analysis of Ligands for C-N Coupling:

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Advantages & Causality
RuPhos Pd₂(dba)₃ / RuPhos or RuPhos PrecatalystLiHMDS or NaOtBuToluene or Dioxane80-110HighThe go-to ligand for hindered secondary amines. Its bulky dicyclohexylphosphino group and biphenyl backbone create a coordinatively unsaturated Pd-center that facilitates fast reductive elimination.[7][8]
BrettPhos Pd₂(dba)₃ / BrettPhos or BrettPhos PrecatalystLiHMDS or K₃PO₄t-BuOH or Toluene80-110HighExceptionally effective for primary amines, including ammonia equivalents.[9] The specific architecture of BrettPhos is known to promote the challenging mono-arylation of primary amines.[10]
XPhos Pd₂(dba)₃ / XPhos or XPhos PrecatalystK₂CO₃ or NaOtBuDioxane100-110Moderate to HighA highly versatile and robust ligand. Its steric profile is well-suited for coupling a wide range of amines with hindered aryl halides.[5]
Xantphos Pd(OAc)₂ / XantphosCs₂CO₃Dioxane100ModerateAs a bidentate ligand, Xantphos offers high catalyst stability. Its wide bite angle can be advantageous, though for extremely hindered substrates, monophosphines often exhibit higher activity.[11]

C-O Bond Formation: Ullmann-Type Condensation

While palladium catalysis can be used for C-O bond formation, the classic and often more cost-effective method is the copper-catalyzed Ullmann condensation.[12][13] This reaction typically requires a chelating ligand to stabilize the copper catalyst and facilitate the coupling of a phenol with the aryl iodide.

Comparative Analysis of Ligands for C-O Coupling:

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Advantages & Causality
N,N-Dimethylglycine CuI / LigandK₂CO₃ or K₃PO₄Acetonitrile or Dioxane80-110GoodThis simple amino acid is a highly effective and inexpensive N,O-bidentate ligand that accelerates the reaction and allows for lower temperatures compared to ligand-free conditions.[14]
1,10-Phenanthroline CuI / LigandCs₂CO₃Toluene110GoodA classic N,N-bidentate ligand for Ullmann reactions. It forms a stable complex with copper, preventing catalyst decomposition and promoting the desired coupling.
(L)-Proline CuI / LigandK₂CO₃DMSO90-120Moderate to GoodAnother readily available amino acid ligand that has proven effective in promoting copper-catalyzed C-O bond formation.
8-Hydroxyquinoline CuI / LigandK₃PO₄Acetonitrile80PromisingThis N,O-ligand with a rigid backbone has shown promise in screening studies for diaryl ether synthesis.[14]

Insight: For Ullmann C-O couplings, N,N-Dimethylglycine represents an excellent starting point due to its low cost, stability, and proven track record in forming diaryl ethers under relatively mild conditions.[14] The choice of solvent can be critical, with polar aprotic solvents like DMSO or DMF often accelerating the reaction, though screening is necessary.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation.[1] The success of coupling a boronic acid to the hindered 3-position of 2-phenoxypyridine again relies heavily on the use of bulky, electron-rich phosphine ligands that promote the challenging oxidative addition and reductive elimination steps.[2]

Comparative Analysis of Ligands for C-C Coupling:

LigandCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Advantages & Causality
SPhos Pd(OAc)₂ / SPhos or SPhos PrecatalystK₃PO₄Toluene/H₂ORT-80High to ExcellentSPhos is exceptionally active, often enabling reactions at room temperature. Its structure promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[1]
XPhos Pd₂(dba)₃ / XPhos or XPhos PrecatalystK₃PO₄Dioxane or Toluene80-100HighA highly general and effective ligand for a broad range of Suzuki couplings, including those with sterically demanding aryl chlorides and heteroaryl substrates.[1][2]
cBRIDP [PdCl(π-allyl)]₂ / cBRIDPK₃PO₄Toluene80-100HighA newer generation of hybrid phosphine ligands designed to combine the characteristics of different ligand classes, showing high activity for challenging couplings.[15]
P(tBu)₃ Pd₂(dba)₃ / P(tBu)₃K₃PO₄Toluene80GoodA simple trialkylphosphine that is both bulky and electron-rich. While effective, biaryl phosphines often provide greater stability and activity for a wider range of substrates.[3]

Insight: For Suzuki couplings with this compound, SPhos and XPhos are the industry-standard starting points. Their steric bulk is essential to facilitate the reductive elimination of the resulting, highly congested biaryl product.[1][16] The use of aqueous potassium phosphate (K₃PO₄) as the base is standard and generally provides excellent results.

Experimental Protocols & Workflows

A systematic approach is crucial for identifying the optimal ligand and conditions for a novel substrate.

General Workflow for Ligand Screening

The following workflow provides a robust method for comparing ligand performance in a parallel format.

Screening_Workflow start Start: Define Reaction prep Prepare Stock Solutions - this compound - Nucleophile (Amine, Phenol, Boronic Acid) - Base - Solvent start->prep array Set Up Reaction Array - Dispense substrate, nucleophile, and base into vials. - Add different ligand/precatalyst to each vial. prep->array initiate Initiate Reactions - Add Pd source (if not using precatalyst). - Seal vials, purge with inert gas (Ar/N₂). - Place on heated stirring block. array->initiate monitor Monitor Progress - Take aliquots at timed intervals (e.g., 2h, 8h, 24h). - Quench and analyze by LC-MS or GC-MS. initiate->monitor analyze Analyze Data - Calculate conversion and/or yield using an internal standard. - Compare ligand performance. monitor->analyze optimize Optimize Lead Condition - Vary temperature, concentration, and base for the best-performing ligand. analyze->optimize end End: Optimized Protocol optimize->end

Caption: A systematic workflow for comparative ligand screening.

Representative Protocol: Buchwald-Hartwig Amination with RuPhos Precatalyst

This protocol is a representative example for coupling a secondary amine. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • Vial Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.2 mmol, 62.2 mg), RuPhos G3 Precatalyst (2 mol%, 0.004 mmol, 3.3 mg), and sodium tert-butoxide (NaOtBu) (1.4 equiv., 0.28 mmol, 26.9 mg).

  • Reagent Addition: Seal the vial with a septum cap. Add the secondary amine (1.2 equiv., 0.24 mmol) followed by anhydrous toluene (1.0 mL).

  • Reaction: Place the vial on a preheated stirrer plate at 100 °C.

  • Monitoring: After the desired time (e.g., 16 hours), cool the reaction to room temperature. Dilute an aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine conversion.

  • Workup & Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired N-arylated product.[7]

Conclusion and Authoritative Grounding

The selection of an appropriate ligand is the single most important variable in developing successful cross-coupling reactions for the sterically demanding this compound substrate.

  • For C-N coupling , bulky dialkylbiaryl monophosphine ligands like RuPhos and BrettPhos are superior, demonstrating high activity where other ligands fail.

  • For C-O coupling , copper-catalyzed Ullmann conditions with simple, inexpensive chelating ligands such as N,N-dimethylglycine provide an efficient and practical route.

  • For C-C coupling , the Suzuki-Miyaura reaction catalyzed by palladium complexes of SPhos or XPhos offers a highly reliable and versatile method.

The principles and data presented in this guide serve as an authoritative starting point for researchers. By understanding the causal relationship between ligand structure and catalytic function, scientists can rationally select ligands, minimize empirical screening, and accelerate the development of robust synthetic routes to novel molecules based on the 2-phenoxypyridine core.

References

A Comparative Mechanistic Guide to Reactions of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary catalytic methods used for the intramolecular cyclization of 3-iodo-2-phenoxypyridine, a key precursor for the synthesis of dibenzo[b,f][1][2]oxazepines. These seven-membered heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. We will dissect the mechanistic underpinnings of Palladium-catalyzed, Copper-catalyzed, and emerging Photoredox-catalyzed strategies, offering field-proven insights and experimental data to guide researchers in their synthetic choices.

Introduction: The Strategic Importance of this compound

This compound is a versatile building block primarily utilized for the construction of the dibenzo[b,f][1][2]oxazepine core structure. The central challenge in this transformation is the formation of a carbon-nitrogen (C-N) bond via an intramolecular cyclization. The choice of catalyst is paramount, as it dictates reaction efficiency, substrate scope, and operational conditions. This guide compares the three most relevant catalytic paradigms for this transformation.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming C-N bonds.[3][4] The application of this palladium-catalyzed reaction to the intramolecular cyclization of this compound is a highly effective strategy.

Mechanistic Rationale

The catalytic cycle, illustrated below, is generally accepted to proceed through a Pd(0)/Pd(II) pathway.[5][6] The choice of ligand is critical; bulky, electron-rich phosphine ligands are necessary to promote both the oxidative addition and the final reductive elimination steps, which can be challenging for electron-rich pyridyl systems.[5]

pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex pd_amide Pd(II) Amido Complex oa_complex->pd_amide Amine Coordination & Deprotonation re_product Dibenzo[b,f][1,4]oxazepine pd_amide->re_product Reductive Elimination hx - HX pd_amide->hx re_product->pd0 Catalyst Regeneration substrate This compound substrate->oa_complex Oxidative Addition base Base (e.g., NaOtBu) base->oa_complex caption Figure 1: Catalytic cycle for Buchwald-Hartwig amination.

Caption: Figure 1: Catalytic cycle for Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, is the active catalyst.[6]

  • Ligand: Bulky biarylphosphine ligands (e.g., Xantphos, BINAP) are essential. Their large cone angles facilitate the reductive elimination step, which is often rate-limiting, and their electron-donating nature promotes the initial oxidative addition of the aryl iodide.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LiHMDS) is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.[5][7] Weaker bases like K₂CO₃ are generally less effective.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.

Copper-Catalyzed C-N Coupling: The Ullmann Condensation

The Ullmann condensation is the classical method for forming aryl-amine and aryl-ether bonds, predating palladium catalysis by decades.[2][8] While often requiring harsher conditions, its low cost and effectiveness for specific substrates make it a relevant alternative.

Mechanistic Rationale

The mechanism of the Ullmann reaction is more debated than its palladium counterpart. While a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination is frequently proposed, other pathways may be operative.[9][10] The reaction traditionally requires stoichiometric copper, but modern protocols utilize catalytic amounts of a copper(I) source, often with a chelating ligand.[2]

cu1 Cu(I)L cu_amide Cu(I) Amide cu1->cu_amide oa_complex Oxidative Addition Complex (Cu-III) re_product Dibenzo[b,f][1,4]oxazepine oa_complex->re_product Reductive Elimination cu_amide->oa_complex Oxidative Addition re_product->cu1 Catalyst Regeneration substrate This compound substrate->oa_complex base Base (e.g., K₂CO₃) amine Amine Substrate base->amine amine->cu_amide Deprotonation caption Figure 2: Proposed Cu(I)/Cu(III) cycle for Ullmann condensation.

Caption: Figure 2: Proposed Cu(I)/Cu(III) cycle for Ullmann condensation.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts like CuI or Cu₂O are most common. The use of copper powder is largely obsolete in modern synthesis.[11]

  • Ligand: Chelating ligands such as 1,10-phenanthroline or various diamines are often used to solubilize the copper salt and accelerate the reaction, allowing for lower temperatures and catalyst loadings.[2]

  • Base: Moderate bases like K₂CO₃ or Cs₂CO₃ are typically sufficient.[10]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used due to the high activation energy of the reaction.[2]

Photoredox Catalysis: A Modern, Light-Driven Approach

Visible-light photoredox catalysis offers a powerful method for forging bonds under exceptionally mild conditions.[12] This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.[13][14] For this compound, this would involve the reduction of the C-I bond to form an aryl radical, which can then undergo cyclization.

Mechanistic Rationale

The proposed mechanism involves excitation of a photocatalyst (e.g., an Iridium complex) by visible light.[14] The excited-state photocatalyst is a potent reductant and can transfer a single electron to the this compound. This generates an aryl radical anion which rapidly fragments, releasing an iodide anion and the key aryl radical. This radical can then undergo an intramolecular cyclization.

pc Photocatalyst (PC) pc_excited PC* pc->pc_excited hν (Light) pc_oxidized PC⁺ pc_excited->pc_oxidized SET substrate This compound (Ar-I) pc_excited->substrate pc_oxidized->pc Regeneration radical_anion [Ar-I] radical anion substrate->radical_anion aryl_radical Aryl Radical (Ar•) radical_anion->aryl_radical - I⁻ cyclized_radical Cyclized Radical aryl_radical->cyclized_radical Intramolecular Cyclization product Product cyclized_radical->product Oxidation/H-atom abstraction sac_donor Sacrificial Electron Donor (D) sac_donor->pc_oxidized donor_oxidized D⁺• sac_donor->donor_oxidized caption Figure 3: Proposed photoredox cycle for radical-mediated cyclization.

Caption: Figure 3: Proposed photoredox cycle for radical-mediated cyclization.

Causality Behind Experimental Choices:

  • Photocatalyst: Iridium or Ruthenium polypyridyl complexes are common choices due to their strong absorption in the visible spectrum and suitable redox potentials.[13][14] Organic dyes can also be employed.[15]

  • Light Source: Blue or green LEDs are typically used, as their emission spectra overlap well with the absorption of common photocatalysts.

  • Sacrificial Electron Donor: A tertiary amine (e.g., Hantzsch ester, DIPEA) is often required to regenerate the ground state of the photocatalyst by reducing its oxidized form.[13]

  • Solvent: Degassed polar aprotic solvents like acetonitrile or DMF are used to ensure solubility and prevent quenching of the excited state by oxygen.

Performance Comparison: Palladium vs. Copper vs. Photoredox

The choice of catalytic system depends on the specific requirements of the synthesis, including cost, desired reaction conditions, and tolerance to other functional groups.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Photoredox-Catalyzed
Typical Catalyst Pd(OAc)₂ / Bulky Phosphine Ligand[5]CuI / 1,10-Phenanthroline[2]fac-Ir(ppy)₃[13]
Reaction Temp. 80 - 120 °C[16]120 - 210 °C (can be lower with ligands)[2]Room Temperature
Base Strength Strong (NaOt-Bu, LiHMDS)[5]Moderate (K₂CO₃, Cs₂CO₃)[10]Mild Amine Base (DIPEA)[13]
Yields Generally High to ExcellentModerate to HighVariable, often good
Functional Group Tol. Very Broad, but sensitive to some S-groups[7]Less tolerant to sensitive groups due to heat[2]Excellent, very mild conditions
Advantages High reliability, broad scope, well-understood[4]Low catalyst cost, simple ligands[11]Extremely mild conditions, novel reactivity[12]
Disadvantages High cost of Pd and ligands, air-sensitive[4]High temperatures, often requires specific ligands[2]Requires specialized photoreactor setup

Experimental Protocols

Protocol 6.1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This protocol is a representative procedure for the cyclization of an aryl iodide.

  • Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equivalent) and anhydrous toluene (to achieve a 0.1 M concentration).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired dibenzo[b,f][1][2]oxazepine.

Protocol 6.2: Copper-Catalyzed Intramolecular Ullmann Condensation

This protocol is a representative procedure for a modern, ligand-assisted Ullmann coupling.

  • Setup: To a sealable reaction vial, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and anhydrous DMF (to achieve a 0.2 M concentration).

  • Reaction: Seal the vial and heat the mixture to 140 °C with vigorous stirring for 24-48 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

For the synthesis of dibenzo[b,f][1][2]oxazepines from this compound, the Palladium-catalyzed Buchwald-Hartwig amination remains the most robust and generally applicable method, offering high yields and excellent functional group tolerance.[4] The Copper-catalyzed Ullmann condensation , while historically significant, is best employed when cost is a primary concern and the substrate is robust enough to withstand higher temperatures.[2]

Photoredox catalysis represents the frontier in this area.[12] Its ability to operate at room temperature under neutral conditions makes it an exceptionally attractive alternative, particularly for substrates bearing delicate functional groups. As the field matures, we anticipate the development of more efficient and scalable photoredox protocols that will challenge the dominance of traditional thermal cross-coupling methods. The choice between these methods allows researchers to tailor their synthetic strategy based on a balance of reactivity, cost, and reaction conditions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. While 3-Iodo-2-phenoxypyridine is a valuable intermediate in organic synthesis, its handling and disposal demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Hazard Profile: Why Caution is Critical

Based on data from similar compounds, this compound should be handled as a substance that is:

  • Acutely Toxic: Harmful if swallowed or absorbed through the skin.[1]

  • An Irritant: Causes irritation to the skin, eyes, and respiratory system.[2][3]

  • A Suspected Carcinogen: Some related pyridine derivatives are suspected of causing cancer.[1][4]

  • Environmentally Hazardous: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[2]

Upon combustion, it is expected to decompose and release highly toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen iodide.[2][3] Therefore, all waste containing this compound must be managed as hazardous waste.

Immediate Safety and Handling Protocols

Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating environment. All handling should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from splashes and airborne particles.[2]
Hand Protection Nitrile or other chemically-resistant glovesPrevents skin contact and potential absorption of the chemical.[6]
Body Protection Standard laboratory coatProtects clothing and underlying skin from contamination.[2]
Emergency Equipment Accessible emergency eyewash station and safety showerProvides immediate decontamination in case of accidental exposure.[4]

In the event of a spill, immediately evacuate non-essential personnel. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance, then collect it into a sealed container for hazardous waste disposal.[4]

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a multi-step process that begins at the point of waste generation and ends with its removal by a certified waste management provider. The following workflow ensures compliance and safety at every stage.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal start Start: this compound Waste Generated is_mixed Is waste mixed with other chemicals? start->is_mixed segregate Segregate waste into a dedicated 'Halogenated Organic Waste' container. is_mixed->segregate  No   identify_mixture Identify all components of the waste mixture. is_mixed->identify_mixture Yes label_container Label container with: 'Hazardous Waste' 'this compound' Associated Hazards (Irritant, Toxic) Accumulation Start Date segregate->label_container consult_ehs Consult Institutional EHS for guidance on mixed waste disposal. identify_mixture->consult_ehs consult_ehs->label_container store_waste Store sealed container in a designated, well-ventilated, secure Satellite Accumulation Area (SAA). Use secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs records Complete and file waste disposal records. contact_ehs->records end_node End: Proper Disposal Complete records->end_node

Caption: Decision workflow for the disposal of this compound waste.

Protocol 1: Waste Segregation and Containerization

The principle of causality here is paramount: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the stable carbon-halogen bonds and prevent the formation of persistent environmental pollutants.[7][8] Mixing them with non-halogenated waste complicates and increases the cost of disposal.

  • Identify the Waste Stream: Designate a specific waste stream for all materials contaminated with this compound. This includes pure compound, reaction mixtures, contaminated solvents, and disposable materials (e.g., gloves, weighing paper, pipette tips).

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) is generally suitable. Metal containers should be avoided as they can be unsuitable for halogenated solvents.[9]

  • Properly Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound" and any other components.

    • The words "Hazardous Waste".

    • Clear indication of the associated hazards (e.g., "Toxic," "Irritant").[4]

    • The date when waste was first added to the container (the "accumulation start date").

  • Segregate from Incompatibles: Store the waste container away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[2]

Protocol 2: On-Site Accumulation and Storage

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and OSHA have strict requirements for the temporary storage of hazardous waste in laboratories, known as Satellite Accumulation Areas (SAAs).[4][10]

  • Designate an SAA: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[9] Store the container in a well-ventilated area, such as a designated cabinet for chemical waste.

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically-resistant tray or tub (secondary containment). This prevents the spread of material in case of a leak or container failure.

  • Adhere to Volume Limits: Be aware of institutional and regulatory limits for waste accumulation. Laboratories are typically limited to accumulating no more than 55 gallons of hazardous waste.[9]

Final Disposal: The Role of Professional Waste Management

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] The environmental persistence and toxicity of halogenated compounds necessitate professional disposal.

The recommended and required method for final disposal is incineration by a licensed hazardous waste disposal facility.[3][9] This high-temperature process ensures the complete destruction of the molecule into less harmful components. As a halogenated organic compound, it is subject to land disposal restrictions by the EPA.

Your institution's Environmental Health & Safety (EHS) department is your primary partner in this final step. They will coordinate with licensed contractors to ensure your waste is transported, treated, and disposed of in full compliance with all federal, state, and local regulations.[8][10]

By adhering to these rigorous, evidence-based procedures, you fulfill your professional responsibility to maintain a safe laboratory environment and act as a steward of environmental health.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Iodo-2-phenoxypyridine demands a foundational commitment to safety. This guide moves beyond a simple checklist, offering a procedural and logistical framework for the safe handling of this compound. Our approach is grounded in the principle of a self-validating safety system: understanding the why behind each precaution to ensure every action reinforces a culture of safety and scientific integrity.

The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, we must treat it as a potentially hazardous substance, building our safety protocols on the known risks of its constituent chemical groups: a halogenated pyridine and a phenoxy ether. This guide provides the essential, immediate information required for operational safety and compliant disposal.

Hazard Analysis: A Structurally-Informed Risk Assessment

This compound combines three key structural features that inform our choice of personal protective equipment (PPE):

  • Pyridine Ring: Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[2] They can be harmful if inhaled or swallowed.[2]

  • Iodo- Group: As a halogenated organic compound, there is a potential for toxicity and environmental persistence. Upon decomposition, it could release hazardous substances like hydrogen iodide.[3]

  • Phenoxy Group: While the phenoxy moiety is common, its presence on the pyridine ring can influence the molecule's absorption and metabolic pathways, the specifics of which are unknown.

Based on analogous compounds like 3-Iodopyridine, we must assume this compound causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][3]

Core Protective Equipment: Your First Line of Defense

All handling of this compound, especially when dealing with the solid powder, must occur within a certified chemical fume hood to minimize inhalation exposure.[2][4] The following table summarizes the mandatory PPE.

Area Protected Required PPE Rationale & Causality
Eyes & Face Chemical splash goggles and a face shield.[5]Standard safety glasses are insufficient.[6] Goggles provide a seal against splashes and fine powders. A face shield is required over goggles when there is a risk of splashing, such as during solution preparation or transfers.[5] This combination protects against the presumed serious eye irritation potential.[1][3]
Hands Nitrile or Neoprene Gloves (Double-Gloving Recommended).Nitrile gloves offer good general protection against a wide range of chemicals.[4][7] However, no single glove material is impervious to all chemicals.[7] Double-gloving provides an extra layer of security. Always inspect gloves before use and remove them immediately upon contamination, washing hands thoroughly.[1]
Body Flame-Resistant (FR) or 100% Cotton Lab Coat.A fully buttoned lab coat protects skin and personal clothing from contamination.[6] Synthetic fabrics like polyester can melt and adhere to skin in a fire, whereas cotton or FR materials offer better protection.[5]
Respiratory Engineering Controls (Fume Hood).A chemical fume hood is the primary and most effective means of respiratory protection.[2][4] If engineering controls are not feasible or fail, a NIOSH-approved respirator with organic vapor cartridges may be required, which necessitates enrollment in a respiratory protection program.[5]
Feet Closed-toe, liquid-resistant shoes.Protects feet from spills. The entire foot must be covered.[5][6]

Procedural Workflow for Safe Handling

Adherence to a strict procedural sequence is critical for minimizing exposure risk.

Step 1: Preparation and Donning PPE
  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Place all necessary chemicals, glassware, and waste containers inside the fume hood before beginning work.

  • Don PPE (Outside-In):

    • Put on your lab coat and ensure it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Put on chemical splash goggles.

    • Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Don a face shield if the procedure involves a splash risk.

Step 2: Handling this compound
  • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.

  • Transfers: Conduct all transfers of solid or solutions within the fume hood.

  • Awareness: Always be mindful of your gloved hands. Do not touch surfaces outside the fume hood (e.g., door handles, computer keyboards) with contaminated gloves.

Step 3: Decontamination and Doffing PPE
  • Decontaminate Workspace: Wipe down the work area within the fume hood with an appropriate solvent.

  • Doff PPE (Contaminated First):

    • Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated solid hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[1][8]

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to an emergency can significantly mitigate harm. An emergency eyewash station and safety shower must be readily accessible.[9]

Chemical Spill Response Workflow

SpillResponse A Spill Detected B Alert others in the lab. Evacuate immediate area if necessary. A->B C Assess Spill Size & Hazard B->C D Is the spill large or unmanageable? C->D E Contact Institutional EHS. Evacuate and secure the area. D->E Yes F Small Spill: You are trained and have proper PPE? D->F No F->E No G Don appropriate PPE (double gloves, goggles, lab coat). F->G Yes H Cover with inert absorbent material (e.g., vermiculite, sand). G->H I Collect absorbent material using non-sparking tools. H->I J Place in a sealed, labeled hazardous waste container. I->J K Decontaminate the area with an appropriate solvent. J->K L Dispose of all contaminated materials as hazardous waste. K->L M Area Secure L->M

Caption: Workflow for managing a this compound spill.

Personal Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal of Contaminated Waste

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated as hazardous waste. Do not mix with general laboratory trash.

  • Containment: Use a designated, leak-proof, and clearly labeled hazardous waste container.[9] The label must include the words "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[9]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this chemical down the drain.[1]

By integrating these safety protocols into every aspect of your workflow, you build a resilient and trustworthy research environment, ensuring that our pursuit of scientific advancement is never compromised by a lapse in safety.

References

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Retrosynthesis Analysis

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3-Iodo-2-phenoxypyridine
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Reactant of Route 2
3-Iodo-2-phenoxypyridine

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